Benzyl-PEG3-MS
Description
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Structure
2D Structure
Properties
Molecular Formula |
C14H22O6S |
|---|---|
Molecular Weight |
318.39 g/mol |
IUPAC Name |
2-[2-(2-phenylmethoxyethoxy)ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C14H22O6S/c1-21(15,16)20-12-11-18-8-7-17-9-10-19-13-14-5-3-2-4-6-14/h2-6H,7-13H2,1H3 |
InChI Key |
MEUSATKDKDWEPY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Benzyl-PEG3-MS in PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The architecture of these heterobifunctional molecules, comprising a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker, is critical to their efficacy. This technical guide delves into the specific role of Benzyl-PEG3-MS, a commercially available building block used in the synthesis of PROTACs. We will explore the function of its constituent parts—the benzyl group, the three-unit polyethylene glycol (PEG) chain, and the methanesulfonyl (mesyl) leaving group—in the context of PROTAC design and development. This guide will further provide a detailed examination of a representative PROTAC system utilizing a short PEG linker, complete with quantitative data, experimental protocols, and visualizations of the relevant biological pathways and workflows to provide a comprehensive resource for researchers in the field.
Introduction to PROTAC Technology and the Central Role of the Linker
PROTACs are engineered molecules that induce the degradation of a target protein of interest (POI) by hijacking the cellular protein disposal machinery.[1] They achieve this by simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex.[1] This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1]
The linker connecting the two ligands is not a passive spacer but a critical determinant of a PROTAC's biological activity.[2] Its length, composition, and attachment points profoundly influence the formation and stability of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability.[2]
Anatomy of this compound and its Function in PROTAC Synthesis
This compound is a chemical reagent designed for the straightforward incorporation of a short, flexible PEG linker into a PROTAC. Its structure can be broken down into three key components:
-
Benzyl Group: This group serves as a protective cap for one end of the PEG linker. In a typical PROTAC synthesis workflow, this protecting group would be removed at a later stage to allow for the attachment of either the POI-binding ligand or the E3 ligase ligand. The benzyl group can also introduce a degree of rigidity and may participate in non-covalent interactions within the ternary complex, potentially influencing its stability and conformation.
-
PEG3 (Triethylene Glycol) Chain: The core of this linker is the three-unit polyethylene glycol chain. PEG linkers are widely used in PROTAC design for several key reasons:
-
Enhanced Solubility: Many PROTACs are large, complex molecules with poor water solubility. The hydrophilic nature of the PEG chain can significantly improve the overall solubility of the PROTAC, which is crucial for its handling, formulation, and bioavailability.
-
Improved Permeability: While highly polar molecules can have difficulty crossing cell membranes, the flexibility of PEG linkers can allow the PROTAC to adopt conformations that shield its polar surface area, facilitating cellular uptake.
-
Optimal Ternary Complex Formation: The length and flexibility of the PEG linker are critical for enabling the POI and the E3 ligase to come together in a productive orientation for ubiquitination. A linker that is too short may lead to steric hindrance, while a linker that is too long can result in a non-productive or unstable ternary complex. The PEG3 length often represents a good starting point for optimization.
-
-
MS (Methanesulfonate or Mesyl Group): The mesyl group is an excellent leaving group, making the other end of the linker highly reactive towards nucleophiles, such as amines or hydroxyls present on the POI-binding ligand or the E3 ligase ligand. This facilitates the covalent attachment of the linker to one of the ligands during the PROTAC synthesis.
Quantitative Analysis of a Representative PROTAC with a PEG3 Linker
While a specific publication detailing the use of this compound was not identified, numerous studies have investigated the impact of short PEG linkers on PROTAC performance. As a representative example, we will consider a well-studied system: a PROTAC targeting the BRD4 protein for degradation by recruiting the Cereblon (CRBN) E3 ligase, utilizing a thalidomide-based ligand and a PEG3 linker.
Table 1: Quantitative Degradation Data for a Representative BRD4-Targeting PROTAC with a PEG3 Linker
| Parameter | Value | Cell Line | Description |
| DC50 | ~50 nM | HeLa | The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) after a 5-hour treatment. |
| Dmax | >90% | HeLa | The maximum percentage of BRD4 degradation achieved with the PROTAC after a 5-hour treatment. |
Note: The data presented is a representative example from the literature for a BRD4-targeting PROTAC with a PEG3-containing linker and should be used for illustrative purposes.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involved in the characterization of a PROTAC, using the BRD4-targeting PROTAC with a PEG3 linker as an example.
Synthesis of a Representative PROTAC with a PEG3 Linker
A common synthetic strategy for creating a PROTAC with a PEG3 linker involves a multi-step process. Here, we outline a general procedure for synthesizing a BRD4-targeting PROTAC using a pomalidomide-PEG3-OH intermediate.
Step 1: Synthesis of Pomalidomide-PEG3-OH
This intermediate connects the E3 ligase ligand (pomalidomide) to the PEG3 linker, with a terminal hydroxyl group for further reaction. This compound is commercially available, simplifying the synthesis.
Step 2: Activation of the Terminal Hydroxyl Group
The terminal hydroxyl group of Pomalidomide-PEG3-OH is activated to facilitate coupling with the POI ligand. This can be achieved by converting it to a better leaving group, such as a mesylate or tosylate.
Step 3: Coupling with the POI Ligand
The activated Pomalidomide-PEG3 linker is then reacted with the POI-binding ligand (in this case, a ligand for BRD4) that has a suitable nucleophilic handle (e.g., an amine or a phenol). The reaction is typically carried out in an appropriate solvent with a non-nucleophilic base.
Step 4: Purification
The final PROTAC product is purified using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC). The identity and purity of the compound are confirmed by analytical techniques like LC-MS and NMR.
Western Blotting for Protein Degradation
This is a standard immunoassay to quantify the amount of target protein in cells after treatment with a PROTAC.
Materials:
-
Cell line expressing the target protein (e.g., HeLa cells for BRD4)
-
PROTAC of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to attach overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Normalize the total protein amount for each sample, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein and the loading control. After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.
Visualizing PROTAC Mechanisms and Workflows
Graphviz diagrams are provided to illustrate the key biological pathways and experimental workflows discussed in this guide.
PROTAC Signaling Pathway
References
An In-depth Technical Guide to Benzyl-PEG3-MS: Structure, Properties, and Applications in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl-PEG3-MS (2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl methanesulfonate), a heterobifunctional chemical linker integral to the rapidly advancing field of targeted protein degradation. This document details its chemical structure, physicochemical properties, and its critical role in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Detailed, representative experimental protocols for its synthesis, purification, and characterization are provided, alongside diagrams illustrating the fundamental mechanism of PROTAC action and a typical experimental workflow.
Introduction to this compound
This compound is a chemical tool compound featuring a benzyl-protected polyethylene glycol (PEG) chain of three ethylene glycol units, terminating in a mesylate (methanesulfonate) group. The benzyl group serves as a protecting group for one end of the linker, while the mesylate group provides a reactive site for nucleophilic substitution, making it an ideal component in the modular synthesis of PROTACs.[1] PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins of interest.
Chemical Structure and Properties
The structural and physicochemical properties of this compound are summarized in the tables below.
Table 1: Chemical Identifiers and Descriptors
| Property | Value | Source |
| IUPAC Name | 2-[2-(2-phenylmethoxyethoxy)ethoxy]ethyl methanesulfonate | [2] |
| Synonyms | Benzyl-PEG3-Mesylate, 2-(2-(2-(Benzyloxy)ethoxy)ethoxy)ethyl methanesulfonate | [2] |
| CAS Number | 702701-70-0 | [3] |
| Molecular Formula | C14H22O6S | |
| SMILES | CS(=O)(=O)OCCOCCOCCOCC1=CC=CC=C1 | |
| InChIKey | MEUSATKDKDWEPY-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 318.39 g/mol | |
| Appearance | Typically exists as a solid at room temperature | |
| LogP | 0.7 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 6 | |
| Rotatable Bond Count | 12 | |
| Complexity | 332 |
Role in PROTAC Technology
PROTACs are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. This compound serves as a precursor for this linker component. The PEG portion of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The mesylate group is a good leaving group, allowing for the covalent attachment of either the POI ligand or the E3 ligase ligand through a nucleophilic substitution reaction.
Mechanism of Action of PROTACs
The general mechanism of action for a PROTAC is a catalytic process that leads to the degradation of the target protein. This process is illustrated in the signaling pathway diagram below.
References
Synthesis and Characterization of Benzyl-PEG3-MS: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG3-MS, systematically named 2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl methanesulfonate, is a discrete polyethylene glycol (dPEG®) derivative that serves as a valuable bifunctional linker in bioconjugation and pharmaceutical development. Its structure incorporates a benzyl-protected hydroxyl group and a terminal mesylate group. The mesylate is an excellent leaving group, facilitating nucleophilic substitution reactions, while the benzyl group provides a stable protecting group for the hydroxyl functionality, which can be removed under specific conditions. This guide details the synthesis and characterization of this compound, providing comprehensive experimental protocols and data interpretation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 702701-70-0 |
| Molecular Formula | C14H22O6S |
| Molecular Weight | 318.39 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Solubility | Soluble in DMSO, DMF, DCM, and other common organic solvents. |
| Purity | Typically >95% |
Synthesis of this compound
The synthesis of this compound is a two-step process commencing with the benzylation of triethylene glycol to form the precursor, Benzyl-PEG3-OH. This is followed by the mesylation of the terminal hydroxyl group.
Step 1: Synthesis of Benzyl-PEG3-OH
The initial step involves the protection of one of the terminal hydroxyl groups of triethylene glycol with a benzyl group.
Caption: Synthesis of Benzyl-PEG3-OH.
Experimental Protocol:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add triethylene glycol (1.0 equivalent) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.0 equivalent) dropwise.
-
Let the reaction proceed at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Benzyl-PEG3-OH.
Step 2: Synthesis of this compound
The terminal hydroxyl group of Benzyl-PEG3-OH is then converted to a mesylate.
Caption: Synthesis of this compound.
Experimental Protocol:
-
Dissolve Benzyl-PEG3-OH (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by flash column chromatography on silica gel.
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the presence of key structural motifs in the molecule.
Expected ¹H NMR Data (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Aromatic protons of the benzyl group |
| ~4.55 | s | 2H | -O-CH₂ -Ph |
| ~4.38 | t | 2H | -CH₂ -OMs |
| ~3.75 | t | 2H | -CH₂ -CH₂-OMs |
| ~3.65 | m | 8H | PEG backbone protons (-O-CH₂ -CH₂ -O-) |
| ~3.05 | s | 3H | Mesylate methyl protons (-SO₂-CH₃ ) |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the compound and to confirm its elemental composition. Electrospray ionization (ESI) is a common technique for this type of molecule.
Expected Mass Spectrometry Data:
The expected monoisotopic mass of this compound (C₁₄H₂₂O₆S) is 318.11 Da. In positive ion mode ESI-MS, the compound is often observed as its sodium adduct [M+Na]⁺ or potassium adduct [M+K]⁺.
| Ion Species | Calculated m/z |
| [M+H]⁺ | 319.12 |
| [M+Na]⁺ | 341.10 |
| [M+K]⁺ | 357.07 |
High-Performance Liquid Chromatography (HPLC)
HPLC is utilized to assess the purity of the synthesized this compound. A reversed-phase column (e.g., C18) with a gradient of water and an organic solvent (e.g., acetonitrile), often with an additive like trifluoroacetic acid (TFA), is typically used. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Workflow for Synthesis and Characterization
The overall workflow from starting materials to the final, characterized product is summarized in the following diagram.
Caption: Overall workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound. The detailed protocols and expected analytical data serve as a valuable resource for researchers in the fields of medicinal chemistry, drug delivery, and materials science. Adherence to these methodologies will enable the reliable production and validation of this important chemical linker for a variety of applications.
An In-Depth Technical Guide to Benzyl-PEG3-MS: A Key Linker in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Benzyl-PEG3-MS, a heterobifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate specific disease-causing proteins. This document details the molecular properties, synthesis, and application of this compound in this cutting-edge field of drug discovery.
Core Molecular Data
This compound, also known by its IUPAC name 2-[2-(2-phenylmethoxyethoxy)ethoxy]ethyl methanesulfonate, is a chemical compound widely utilized as a PEG-based PROTAC linker. Its key molecular information is summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C14H22O6S | [1] |
| Molecular Weight | 318.39 g/mol | [1] |
| CAS Number | 702701-70-0 | [1] |
The Role of this compound in PROTAC Technology
PROTACs are comprised of two distinct ligands connected by a chemical linker; one ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker, in this case, this compound, is a critical component of a PROTAC molecule. Its length, flexibility, and chemical properties are paramount in ensuring the proper orientation of the POI and the E3 ligase to enable efficient ubiquitination. PEG-based linkers, such as this compound, are favored for their ability to enhance the solubility and pharmacokinetic properties of the resulting PROTAC.
Below is a diagram illustrating the signaling pathway of a PROTAC, highlighting the crucial role of the linker in forming the ternary complex.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the mesylation of its alcohol precursor, Benzyl-PEG3-alcohol. This reaction involves the conversion of the terminal hydroxyl group of the PEG linker into a mesylate, which is a good leaving group for subsequent nucleophilic substitution reactions in PROTAC synthesis.
Materials:
-
Benzyl-PEG3-alcohol
-
Methanesulfonyl chloride (MsCl)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable organic base
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve Benzyl-PEG3-alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add triethylamine (1.5 equivalents) to the stirred solution.
-
To this mixture, add methanesulfonyl chloride (1.2 equivalents) dropwise, ensuring the temperature remains at 0°C.
-
Stir the reaction mixture at 0°C for approximately 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[2]
-
Upon completion of the reaction, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by flash column chromatography if necessary.
General Protocol for Incorporating this compound into a PROTAC
The mesylate group of this compound makes it an excellent electrophile for reaction with a nucleophilic handle (e.g., an amine or a thiol) on a warhead or an E3 ligase ligand. The following is a general protocol for the conjugation of this compound to an amine-containing molecule.
Materials:
-
This compound
-
Amine-containing warhead or E3 ligase ligand
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the amine-containing molecule (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF in a reaction vessel under an inert atmosphere.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 60°C) overnight. Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be worked up by dilution with water and extraction with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The final product, the ligand-linker conjugate, is typically purified by preparative HPLC.
This guide provides foundational knowledge for the understanding and utilization of this compound in the rapidly advancing field of targeted protein degradation. The provided protocols are general and may require optimization for specific substrates and reaction conditions. Researchers are encouraged to consult relevant literature for detailed procedures tailored to their specific applications.
References
Navigating the Core Physicochemical Properties of Benzyl-PEG3-MS: A Technical Guide
For researchers and scientists engaged in the development of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs), a comprehensive understanding of the linker's physicochemical properties is paramount. This technical guide provides an in-depth analysis of the solubility and stability of Benzyl-PEG3-MS, a commonly utilized polyethylene glycol (PEG)-based linker. The strategic incorporation of a PEG moiety significantly influences the overall properties of the resulting PROTAC molecule, impacting its efficacy and developability.
Understanding this compound
This compound is a heterobifunctional linker that features a benzyl group on one end and a methanesulfonyl (mesyl) group on the other, connected by a three-unit PEG chain. The benzyl group can serve as a stable protecting group or a point of attachment, while the mesyl group is an excellent leaving group for nucleophilic substitution reactions, enabling covalent linkage to a target-binding ligand or an E3 ligase ligand. The PEG chain imparts hydrophilicity, which can enhance the solubility and permeability of the final PROTAC molecule.
Solubility Profile of this compound
The solubility of a linker is a critical determinant of the overall solubility of the PROTAC construct, which in turn affects its formulation, administration, and bioavailability. The presence of the PEG3 chain in this compound is expected to confer favorable solubility in a range of solvents.
Predicted Solubility in Common Solvents
While specific quantitative solubility data for this compound is not extensively published, a qualitative and semi-quantitative solubility profile can be predicted based on the general characteristics of PEGylated compounds. PEGs are known to be soluble in water and a variety of organic solvents.[1][2] The benzyl group introduces some lipophilicity, which may influence its solubility in non-polar solvents.
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent Class | Specific Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents are capable of dissolving a wide range of polar and non-polar compounds. Product information sheets often indicate solubility in DMSO.[3] |
| Polar Protic | Water, Ethanol, Methanol | Moderate to High | The PEG chain's ability to form hydrogen bonds with water and alcohols promotes solubility.[1][2] The benzyl group may slightly limit aqueous solubility compared to a non-benzylated PEG linker. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | PEG compounds generally exhibit good solubility in chlorinated solvents. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate to Low | Solubility in ethers can be variable for PEGs; THF is generally a better solvent than diethyl ether. |
| Non-polar | Toluene, Hexanes | Low | The overall polarity of the molecule due to the PEG and mesyl groups is likely to limit solubility in highly non-polar solvents. However, the benzyl group may provide some affinity. |
Experimental Protocol for Determining Thermodynamic Solubility
A precise determination of solubility requires experimental validation. The shake-flask method is a widely accepted technique for measuring thermodynamic solubility.
Protocol: Shake-Flask Method for Solubility Determination
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the test solvent in a sealed glass vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: Centrifuge the vials to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a chemically inert filter (e.g., PTFE) may also be used.
-
Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: Calculate the solubility in mg/mL or mol/L. The experiment should be performed in triplicate for each solvent.
Stability Profile of this compound
The stability of the linker is crucial for the successful synthesis, purification, storage, and in vivo application of a PROTAC. Degradation of the linker can lead to the formation of impurities and loss of biological activity.
Potential Degradation Pathways
PEG linkers are generally considered stable, but they can be susceptible to degradation under certain conditions. For this compound, the primary sites of potential degradation are the ether linkages of the PEG chain and the terminal functional groups.
-
Hydrolysis: The methanesulfonyl group is susceptible to hydrolysis, particularly under basic conditions, which would yield the corresponding alcohol. The ether linkages of the PEG chain are generally stable to hydrolysis but can be cleaved under harsh acidic conditions.
-
Oxidation: The PEG chain can undergo oxidative degradation, often initiated by trace metal ions or exposure to light and oxygen. This can lead to chain cleavage and the formation of various byproducts, including aldehydes and carboxylic acids. The benzylic position is also potentially susceptible to oxidation.
-
Thermal Degradation: High temperatures can lead to the degradation of the PEG chain.
Recommended Storage and Handling
Based on the potential for degradation, the following storage and handling procedures are recommended:
Table 2: Recommended Storage and Stability Considerations for this compound
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. | Low temperatures slow down potential degradation reactions. |
| Light | Store in a light-protected container (e.g., amber vial). | To minimize the risk of photo-initiated oxidative degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation. |
| pH | Avoid strongly acidic or basic conditions during synthesis and purification. | To prevent hydrolysis of the mesyl group and cleavage of the ether linkages. |
| In Solution | Prepare solutions fresh. If storage is necessary, store at -80°C for short periods. | To minimize degradation in solution. |
Experimental Protocol for Stability Assessment
A forced degradation study is a common approach to identify potential degradation products and pathways and to develop stability-indicating analytical methods.
Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, acetonitrile/water).
-
Stress Conditions: Expose the solutions to a variety of stress conditions, including:
-
Acidic: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic: 0.1 M NaOH at room temperature.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Elevated temperature (e.g., 80°C) in solution and as a solid.
-
Photolytic: Exposure to UV light (e.g., 254 nm) and visible light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A mass spectrometer (LC-MS) can be used to identify the mass of any degradation products.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Conclusion
This compound is a valuable linker for the construction of PROTACs, offering a balance of reactivity and favorable physicochemical properties. Its PEG component is anticipated to enhance solubility in a range of pharmaceutically relevant solvents. However, like all chemical entities, it is susceptible to degradation under specific conditions. A thorough understanding and experimental verification of its solubility and stability are critical for the successful development of robust and effective targeted protein degraders. The protocols and predictive information provided in this guide serve as a foundation for researchers to characterize and optimally utilize this compound in their drug discovery efforts.
References
An In-depth Technical Guide on the Mechanism of Action of PEG-based PROTACs in Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction to Targeted Protein Degradation and the Role of Linkers
Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own machinery to eliminate disease-causing proteins. Unlike traditional inhibitors that merely block a protein's function, TPD agents lead to the physical removal of the target protein. Proteolysis-Targeting Chimeras (PROTACs) are at the forefront of this technology.
PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the crucial ternary complex required for degradation.
Chemical entities like Benzyl-PEG3-MS serve as versatile building blocks for constructing these linkers. This compound is a polyethylene glycol (PEG)-based linker precursor. PEG linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide synthetic tractability for systematically varying linker length and composition. The mesylate (MS) group on this compound is a good leaving group, facilitating its conjugation to the other components during PROTAC synthesis.
This guide will detail the mechanism of action of PROTACs, using a PEG-type linker as a reference, and provide quantitative data and experimental protocols using the clinically advanced Androgen Receptor (AR) degrader, Bavdegalutamide (ARV-110), as a case study.
Core Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The primary function of a PROTAC is to act as a molecular bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity triggers the cell's natural protein disposal pathway, the Ubiquitin-Proteasome System (UPS), to recognize and degrade the target protein.
The process unfolds in a catalytic cycle:
-
Binary Complex Formation: The PROTAC molecule, once inside the cell, can independently bind to either the target protein (POI) or the E3 ligase, forming two distinct binary complexes.
-
Ternary Complex Formation: The crucial step is the formation of a stable ternary complex, consisting of the POI, the PROTAC molecule, and the E3 ligase. The linker's length, flexibility, and chemical properties are paramount for achieving a productive ternary complex geometry.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Recognition and Degradation: The polyubiquitin chain acts as a recognition signal for the 26S proteasome, a large protein complex that functions as the cell's primary protein degradation machinery. The proteasome unfolds and degrades the tagged protein into small peptides.
-
Recycling: The PROTAC molecule is released after inducing ubiquitination and is not degraded, allowing it to act catalytically to degrade multiple copies of the target protein.
Case Study: Bavdegalutamide (ARV-110), an Androgen Receptor Degrader
As no specific quantitative data for PROTACs using this compound is publicly available in peer-reviewed literature, we will use the well-characterized, orally bioavailable Androgen Receptor (AR) degrader Bavdegalutamide (ARV-110) as a representative example. ARV-110 is in clinical trials for metastatic castration-resistant prostate cancer (mCRPC) and utilizes the Cereblon (CRBN) E3 ligase.[1][2] Its success provides a robust dataset for understanding the practical application and evaluation of a PROTAC.
Data Presentation: Degradation Potency and Efficacy
The efficacy of a PROTAC is primarily defined by its ability to degrade the target protein, which is quantified by two key parameters: DC₅₀ (the concentration of the PROTAC required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of protein degradation achievable).
| Parameter | Cell Line | Value | Notes | Citation |
| DC₅₀ | Various Prostate Cancer Lines | ~1 nM | ARV-110 robustly degrades AR in all cell lines tested. | [1][3][4] |
| DC₅₀ | LNCaP (AR T878A mutant) | < 1 nM | Demonstrates potency against clinically relevant AR mutations. | |
| DC₅₀ | VCaP (AR amplification) | < 1 nM | Effective in models with AR overexpression. | |
| Dₘₐₓ | In Vivo (Mouse Xenograft) | >90% | Achieved at a 1 mg/kg oral dose. | |
| Dₘₐₓ | VCaP Cells | >95% | Demonstrates near-complete degradation of the AR protein. |
Impact on Androgen Receptor Signaling Pathway
The Androgen Receptor is a transcription factor that, upon binding to androgens like testosterone, translocates to the nucleus and activates genes responsible for prostate cell growth and survival, such as Prostate-Specific Antigen (PSA). In castration-resistant prostate cancer, AR signaling becomes reactivated through mechanisms like AR gene amplification or mutation.
By degrading the AR protein, ARV-110 effectively shuts down this entire signaling cascade. This leads to:
-
Suppression of AR target genes: Expression of PSA and FKBP5 is inhibited.
-
Inhibition of cell proliferation: AR-dependent cancer cell growth is halted.
-
Induction of apoptosis: The cancer cells are triggered to undergo programmed cell death.
Key Experimental Protocols
Characterizing a novel PROTAC requires a suite of biochemical, biophysical, and cell-based assays to confirm its mechanism of action and quantify its efficacy.
Experimental Workflow: From Treatment to Analysis
The general workflow for assessing PROTAC efficacy involves treating cultured cancer cells, harvesting them, and analyzing protein levels.
Protocol: Western Blot for Protein Degradation
This method is the gold standard for visualizing and quantifying the degradation of a target protein.
-
Cell Culture and Treatment:
-
Seed prostate cancer cells (e.g., VCaP) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC (e.g., ARV-110) in fresh culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Replace the medium in the wells with the PROTAC-containing medium and incubate for the desired time (e.g., 24 hours) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing soluble proteins) to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-AR) and a primary antibody for a loading control (e.g., anti-Actin or anti-GAPDH).
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol: Ternary Complex Formation Assay (e.g., Isothermal Titration Calorimetry - ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH). This can be used to measure the cooperativity of ternary complex formation.
-
Reagent Preparation:
-
Express and purify the target protein (e.g., AR ligand-binding domain) and the E3 ligase complex (e.g., Cereblon/DDB1).
-
Prepare a concentrated solution of the PROTAC.
-
All components must be in an identical, well-dialyzed buffer to minimize heat of dilution effects.
-
-
Binary Interaction Titrations:
-
Titration 1 (PROTAC into POI): Fill the ITC sample cell with the target protein solution. Fill the injection syringe with the PROTAC solution. Perform a series of injections and record the heat changes.
-
Titration 2 (PROTAC into E3 Ligase): Fill the sample cell with the E3 ligase solution and the syringe with the PROTAC solution. Perform the titration.
-
-
Ternary Complex Titration:
-
Titration 3 (PROTAC into POI + E3 Ligase): Fill the ITC cell with a solution containing both the target protein and the E3 ligase. Fill the syringe with the PROTAC solution. The resulting thermogram will represent the formation of the ternary complex.
-
-
Data Analysis:
-
Integrate the raw heat-change data for each injection.
-
Fit the integrated data from the binary titrations to a suitable binding model (e.g., one-site binding) to determine the Kᴅ for each binary interaction.
-
Analyze the ternary titration data to determine the apparent binding affinity in the presence of both proteins.
-
Calculate the cooperativity factor (α) using the binary and ternary Kᴅ values. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein partner enhances the binding of the other, which is a favorable characteristic for a PROTAC.
-
Conclusion
PROTACs represent a powerful therapeutic strategy for targeting and eliminating disease-causing proteins. The mechanism, which relies on inducing proximity between a target protein and an E3 ligase, is critically dependent on the linker connecting the two recognition ligands. PEG-based linkers, synthesized from precursors like this compound, offer favorable properties of solubility and synthetic versatility that are essential for optimizing PROTAC performance. As demonstrated by the clinical candidate ARV-110, a successful PROTAC can achieve potent, selective, and durable degradation of its target, leading to profound downstream effects on oncogenic signaling pathways. The experimental protocols detailed herein provide a foundational framework for the rigorous evaluation and development of novel PROTAC degraders.
References
- 1. The clinical advances of proteolysis targeting chimeras in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ARV-110: An oral androgen receptor PROTAC degrader for prostate cancer. - ASCO [asco.org]
- 4. researchgate.net [researchgate.net]
The Application of Benzyl-PEG3-MS in Targeted Drug Development: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG3-MS is a chemical tool with significant potential in the rapidly advancing field of targeted therapeutics. It is a short-chain polyethylene glycol (PEG) linker, functionalized with a benzyl group at one end and a methanesulfonyl (mesyl) group at the other. This heterobifunctional structure positions this compound as a valuable component in the construction of complex therapeutic modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its primary role is to connect a targeting moiety (which binds to a specific protein or cell surface receptor) to an effector molecule (such as an E3 ligase ligand in a PROTAC or a cytotoxic payload in an ADC).
While this compound is commercially available and designed for these applications, a review of publicly available scientific literature and patent databases did not yield specific examples of its use in the development of named PROTACs or ADCs with associated detailed quantitative data. Therefore, this guide will provide an in-depth overview of its intended applications, drawing upon the established principles of PROTAC and ADC design, and will include representative experimental protocols and workflows.
Core Application: A Linker in PROTAC Synthesis
The most prominent application of this compound is as a linker in the synthesis of PROTACs.[1] PROTACs are novel therapeutic agents that co-opt the body's own cellular machinery to selectively degrade target proteins.[1] They achieve this by bringing a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The general structure of a PROTAC consists of three key components:
-
A ligand that binds to the target protein of interest (the "warhead").
-
A ligand that recruits an E3 ubiquitin ligase (e.g., ligands for Cereblon or VHL).
-
A linker that connects the two ligands.
The linker is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex (PROTAC-target protein-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.
The Role of the PEG Moiety
The triethylene glycol (PEG3) portion of this compound offers several advantages in PROTAC design:
-
Hydrophilicity: PEG chains are known to increase the hydrophilicity of a molecule, which can improve solubility and reduce non-specific binding.
-
Flexibility and Length: The PEG3 unit provides a flexible spacer of a defined length, which is crucial for allowing the two ligands of the PROTAC to optimally engage with their respective protein partners to form a productive ternary complex.
-
Biocompatibility: PEG is a well-established biocompatible polymer, often used in drug delivery to improve pharmacokinetic profiles.
The Benzyl and Mesyl Functional Groups
The benzyl group can serve as a stable protecting group or a point of attachment, while the mesyl group is an excellent leaving group, making it highly reactive towards nucleophiles such as amines, thiols, and hydroxyl groups present on the E3 ligase ligand or the target protein ligand. This allows for a directed and efficient conjugation strategy during PROTAC synthesis.
Quantitative Data in PROTAC Development
While specific quantitative data for PROTACs utilizing the this compound linker is not available in the public domain, the following tables represent the types of data that are typically generated and presented in the evaluation of novel PROTACs. The optimization of a PROTAC often involves synthesizing a series of molecules with different linkers to identify the one that yields the best performance.
Table 1: In Vitro Degradation Efficacy
This table would typically summarize the potency and extent of target protein degradation induced by the PROTAC in a specific cell line.
| PROTAC Candidate | Linker | Target Protein | Cell Line | DC50 (nM)¹ | Dmax (%)² |
| Hypothetical-PROTAC-1 | This compound | Target X | Cancer Cell Line A | Data N/A | Data N/A |
| Hypothetical-PROTAC-2 | Alternative Linker | Target X | Cancer Cell Line A | Data N/A | Data N/A |
¹DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. ²Dmax: The maximum percentage of target protein degradation achieved.
Table 2: In Vitro Antiproliferative Activity
This table would show the effect of the PROTAC on the growth of cancer cell lines that are dependent on the target protein.
| PROTAC Candidate | Linker | Cell Line | IC50 (nM)¹ |
| Hypothetical-PROTAC-1 | This compound | Cancer Cell Line A | Data N/A |
| Hypothetical-PROTAC-2 | Alternative Linker | Cancer Cell Line A | Data N/A |
¹IC50: The concentration of the PROTAC that inhibits cell growth by 50%.
Table 3: Pharmacokinetic Properties
This table would present key pharmacokinetic parameters of the PROTAC following administration in an animal model.
| PROTAC Candidate | Dosing Route | Half-life (t½, h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |
| Hypothetical-PROTAC-1 | IV / Oral | Data N/A | Data N/A | Data N/A | Data N/A |
Experimental Protocols
Below are detailed, representative methodologies for the synthesis and evaluation of a hypothetical PROTAC that could be synthesized using this compound.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a two-step synthesis where an amine-containing E3 ligase ligand is first conjugated to this compound, followed by coupling to a target protein ligand bearing a nucleophilic group.
Step 1: Conjugation of E3 Ligase Ligand to this compound
-
Materials: Amine-containing E3 ligase ligand (e.g., a pomalidomide derivative), this compound, N,N-Diisopropylethylamine (DIPEA), anhydrous Dimethylformamide (DMF).
-
Procedure: a. Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF. b. Add DIPEA (3.0 equivalents) to the reaction mixture. c. Stir the reaction at room temperature under a nitrogen atmosphere for 12-24 hours. d. Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS). e. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the resulting intermediate by flash column chromatography on silica gel.
Step 2: Coupling of the Intermediate to the Target Protein Ligand
-
Materials: Purified intermediate from Step 1, target protein ligand with a nucleophilic group (e.g., a phenol), Potassium Carbonate (K₂CO₃), anhydrous DMF.
-
Procedure: a. Dissolve the target protein ligand (1.0 equivalent) and the purified intermediate from Step 1 (1.2 equivalents) in anhydrous DMF. b. Add K₂CO₃ (3.0 equivalents) to the reaction mixture. c. Stir the reaction at 60°C under a nitrogen atmosphere for 12-24 hours. d. Monitor the reaction progress by LC-MS. e. Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC). h. Confirm the identity and purity of the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Western Blot for Target Protein Degradation
This protocol is used to quantify the extent of target protein degradation in cells treated with the PROTAC.
-
Cell Culture and Treatment: a. Seed the desired cell line in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: a. After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: a. Determine the protein concentration of the supernatant using a BCA protein assay.
-
Western Blotting: a. Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes. b. Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. e. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin). f. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. h. Quantify the band intensities using image analysis software to determine the percentage of protein degradation relative to the vehicle control.
Visualizations
The following diagrams illustrate the key concepts and workflows associated with the application of this compound in PROTAC development.
Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.
References
Navigating the Unseen: A Technical Guide to the Safe Handling of Benzyl-PEG3-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling information for Benzyl-PEG3-MS, a key component in the development of Proteolysis Targeting Chimeras (PROTACs). Given the absence of a specific Safety Data Sheet (SDS) in the public domain for this compound, this document synthesizes available data on its chemical properties and draws upon established safety protocols for related Polyethylene Glycol (PEG) compounds and PROTAC linkers to offer a robust framework for its safe utilization in a laboratory setting.
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and storage. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂O₆S | ChemPep |
| Molecular Weight | 318.38 g/mol | ChemPep |
| CAS Number | 702701-70-0 | BroadPharm |
General Safety and Handling Precautions
| Precaution Category | Recommended Procedures | Rationale |
| Personal Protective Equipment (PPE) | - Wear a standard laboratory coat or gown. - Use chemical-resistant gloves (e.g., nitrile). - Wear safety glasses with side shields or goggles. | To prevent skin and eye contact with the compound. |
| Engineering Controls | - Handle in a well-ventilated area. - For procedures that may generate dust or aerosols, use a chemical fume hood. | To minimize the risk of inhalation. |
| Hygiene Practices | - Avoid eating, drinking, or smoking in the laboratory. - Wash hands thoroughly after handling the compound and before leaving the laboratory. | To prevent accidental ingestion. |
| Storage | - Store in a tightly sealed container. - Keep in a cool, dry, and well-ventilated place. - Store away from strong oxidizing agents. | To maintain chemical stability and prevent hazardous reactions. |
| Spill and Disposal | - In case of a small spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste. - Dispose of waste in accordance with local, state, and federal regulations. | To ensure proper containment and environmental protection. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate key conceptual frameworks relevant to the handling and application of this compound.
In-Depth Technical Guide to Benzyl-PEG3-MS (CAS 702701-70-0): A PROTAC Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, suppliers, and application of Benzyl-PEG3-MS (CAS 702701-70-0), a polyethylene glycol (PEG)-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on targeted protein degradation.
Introduction to this compound as a PROTAC Linker
This compound, with the chemical name 2-[2-(2-phenylmethoxyethoxy)ethoxy]ethyl methanesulfonate, is a heterobifunctional linker designed for the construction of PROTACs. PROTACs are novel therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule typically consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.
The linker plays a critical role in the efficacy of a PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and degradation of the target protein. PEG-based linkers like this compound are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide spatial separation between the two ligands.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 702701-70-0 | [1][2][3] |
| Chemical Name | 2-[2-(2-phenylmethoxyethoxy)ethoxy]ethyl methanesulfonate | [1] |
| Molecular Formula | C14H22O6S | [1] |
| Molecular Weight | 318.39 g/mol | |
| Appearance | Typically exists as a solid at room temperature | |
| LogP | 2.293 | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 6 | |
| Rotatable Bond Count | 12 | |
| Boiling Point (Predicted) | 462.7 ± 35.0 °C | |
| Density (Predicted) | 1.189 ± 0.06 g/cm³ |
Suppliers
This compound is commercially available from various chemical suppliers. Researchers can source this compound from the following vendors:
-
InvivoChem
-
BLDpharm
-
ChemBK
-
ChemicalBook
-
MedchemExpress
-
TargetMol
Note: Availability and purity may vary between suppliers. It is recommended to request a certificate of analysis before purchase.
Role in PROTAC-Mediated Protein Degradation
The fundamental mechanism of action for a PROTAC utilizing a linker like this compound is the hijacking of the ubiquitin-proteasome pathway. The following diagram illustrates this general signaling cascade.
Representative Experimental Protocols
PROTAC Synthesis
The synthesis of a PROTAC using this compound would typically involve a multi-step process to couple the POI ligand and the E3 ligase ligand to the linker. The following is a generalized synthetic workflow.
Representative Protocol for Coupling:
This protocol describes a representative nucleophilic substitution reaction, which could be adapted for coupling a ligand with a nucleophilic group (e.g., an amine or thiol) to this compound.
-
Dissolution: Dissolve the amine-containing ligand (1.0 equivalent) and this compound (1.1 equivalents) in a suitable anhydrous solvent such as dimethylformamide (DMF).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by an appropriate technique (e.g., LC-MS or TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the desired ligand-linker conjugate.
This process would be repeated with the second ligand to complete the PROTAC synthesis.
In Vitro Evaluation of PROTAC Activity
Once the PROTAC molecule is synthesized and purified, its biological activity must be evaluated. Key in vitro assays include assessing protein degradation and cell viability.
Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in the levels of the target protein.
-
Cell Culture and Treatment: Plate cells of a relevant cell line at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (typically in a dose-response manner) for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a protein assay such as the BCA assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. Also, probe with a primary antibody for a loading control protein (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. From this data, the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) can be determined.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the effect of the PROTAC on cell proliferation and cytotoxicity.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Reagent Addition: Add the MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measurement: For the MTT assay, after incubation with the reagent, add a solubilizing agent and measure the absorbance. For the CellTiter-Glo® assay, measure the luminescence.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (concentration at which 50% of cell growth is inhibited).
Conclusion
This compound is a valuable chemical tool for the construction of PROTACs. Its PEG-based structure offers favorable properties for linker design in targeted protein degradation. This guide provides a foundational understanding of its properties and a framework for its application in the synthesis and evaluation of novel PROTAC molecules. Researchers are encouraged to adapt the representative protocols to their specific target and cellular context.
References
The Role of PEG Linkers in Revolutionizing Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and development, the optimization of a drug's pharmacokinetic and pharmacodynamic profile is paramount to its clinical success. One of the most impactful strategies to emerge in this domain is PEGylation, the covalent attachment of polyethylene glycol (PEG) linkers to a therapeutic molecule. This in-depth technical guide explores the core principles of PEG linkers, their diverse applications, the quantitative impact on drug performance, and the methodologies employed in the creation and characterization of PEGylated therapeutics. By enhancing solubility, extending circulatory half-life, and reducing immunogenicity, PEG linkers have become an indispensable tool in the development of safer and more effective medicines.[1][2][3]
Core Principles of PEGylation
Polyethylene glycol is a synthetic, hydrophilic polymer composed of repeating ethylene oxide units.[4][5] Its biocompatibility, lack of toxicity, and low immunogenicity make it an ideal candidate for conjugation to therapeutic molecules. The covalent attachment of PEG chains, a process known as PEGylation, imparts several desirable properties to the parent drug.
Key Advantages of PEGylation:
-
Enhanced Pharmacokinetics: PEGylation significantly increases the hydrodynamic radius of a molecule, which reduces its renal clearance and prolongs its circulation time in the bloodstream. This larger size effectively shields the drug from enzymatic degradation and uptake by the reticuloendothelial system.
-
Improved Solubility and Stability: The hydrophilic nature of PEG can dramatically increase the solubility of hydrophobic drugs, facilitating their administration and distribution. PEGylation also protects drugs from proteolytic degradation, enhancing their stability in vivo.
-
Reduced Immunogenicity: By masking the surface epitopes of protein-based drugs, PEGylation can reduce their recognition by the immune system, thereby lowering the risk of an immunogenic response.
-
Controlled Drug Release: The chemistry of the PEG linker can be designed to be stable or cleavable. Cleavable linkers can be engineered to release the active drug in response to specific physiological triggers, such as changes in pH or the presence of certain enzymes, which is particularly useful in targeted drug delivery systems like Antibody-Drug Conjugates (ADCs).
Types of PEG Linkers
The versatility of PEGylation stems from the wide array of available PEG linker structures and reactive functional groups. The choice of linker is critical for optimizing the performance of a PEGylated drug.
Structural Classification:
-
Linear vs. Branched PEG: Linear PEGs are straight chains with functional groups at one or both ends. Branched or multi-arm PEGs have multiple PEG chains extending from a central core, which can offer enhanced shielding and a higher drug load.
-
Monodisperse vs. Polydisperse PEG: Monodisperse, or discrete, PEGs (dPEGs) have a precise, single molecular weight, ensuring homogeneity in the final conjugate. Polydisperse PEGs are a mixture of polymers with a range of molecular weights.
Functional Classification:
-
Homobifunctional PEG Linkers: These possess identical reactive groups at both ends and are primarily used for cross-linking molecules.
-
Heterobifunctional PEG Linkers: Featuring different reactive groups at each terminus, these are the most common type in drug development. They enable the precise conjugation of two different molecules, such as a drug and a targeting ligand.
-
Cleavable vs. Non-Cleavable Linkers: Non-cleavable linkers form a stable bond between the drug and the PEG, while cleavable linkers are designed to break under specific physiological conditions, releasing the drug at the target site.
Common Reactive Functional Groups:
-
Amine-Reactive: N-hydroxysuccinimide (NHS) esters are widely used to react with primary amines on proteins (e.g., lysine residues) to form stable amide bonds.
-
Thiol-Reactive: Maleimides are commonly used to target thiol groups on cysteine residues, forming stable thioether bonds. This allows for more site-specific conjugation.
-
Click Chemistry Groups: Azide and alkyne groups are used in highly efficient and specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Quantitative Impact of PEG Linkers on Drug Properties
The effects of PEGylation on a drug's pharmacokinetic and physicochemical properties can be quantified. The following tables summarize data from various studies, illustrating the significant improvements achieved through the use of PEG linkers.
Table 1: Effect of PEGylation on Drug Half-Life and Clearance
| Drug | PEG Linker | Half-Life (PEGylated) | Half-Life (Non-PEGylated) | Clearance (PEGylated) | Clearance (Non-PEGylated) | Reference(s) |
| Interferon alfa-2a | 40 kDa branched PEG | ~108 h | 2.3 h | >100-fold reduction | - | |
| Interferon alfa-2b | 12 kDa linear PEG | ~40 h | ~4.6 h | ~10-fold reduction | - | |
| Filgrastim (G-CSF) | 20 kDa PEG | ~33.2 - 80 h | ~3.5 h | Reduced renal clearance | - | |
| Doxorubicin (Liposomal) | 2 kDa PEG | 17.62 ± 8.13 h | 5.00 ± 3.20 h | 28.65 ± 11.09 mL/h/m² | 27098.58 ± 5205.19 mL/h/m² | |
| Certolizumab Pegol | 40 kDa PEG | ~14 days | - | 9-21 mL/h | - |
Table 2: Effect of PEGylation on Drug Solubility
| Drug | PEG Formulation | Solubility (PEGylated) | Solubility (Non-PEGylated) | Fold Increase | Reference(s) |
| Paclitaxel | PEG 5000 conjugate | > 20 mg/mL | ~0.0003 g/L | > 66,000 | |
| Paclitaxel | 2'-PEG ester | > 666 g/L | ~0.0003 g/L | > 1,652,600 | |
| Paclitaxel | PEGylated liposomes | Enhanced aqueous solubility | Poor aqueous solubility | - |
Table 3: Effect of PEGylation on Immunogenicity
| Drug | PEGylated Form | Immunogenicity (PEGylated) | Immunogenicity (Non-PEGylated) | Comments | Reference(s) |
| Adalimumab | - | 21% anti-drug antibodies | - | Fully human monoclonal antibody | |
| Certolizumab Pegol | 40 kDa PEG | 50% anti-drug antibodies | - | PEGylated Fab' fragment |
Note: While PEGylation generally reduces immunogenicity, the presence of anti-PEG antibodies can occur and may affect drug clearance.
Signaling Pathways and Experimental Workflows
The enhanced pharmacokinetic properties of PEGylated drugs can lead to altered engagement with their biological targets and, consequently, impact downstream signaling pathways.
Signaling Pathway: PEGylated Interferon and the JAK-STAT Pathway
PEGylated interferon-α, used in the treatment of hepatitis C, exerts its antiviral effects through the JAK-STAT signaling pathway. The prolonged circulation of PEGylated interferon leads to sustained activation of this pathway.
Experimental Workflow: Synthesis and Characterization of a PEGylated Antibody
This workflow outlines the key steps in the creation and analysis of a PEGylated antibody, a common process in the development of therapeutics like ADCs.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development of PEGylated therapeutics.
Protocol 1: NHS-Ester PEGylation of a Protein
This protocol describes the conjugation of an NHS-ester-activated PEG linker to primary amines on a protein.
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
PEG-NHS Ester reagent
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., dialysis cassettes or size-exclusion chromatography column)
Procedure:
-
Reagent Preparation:
-
Equilibrate the PEG-NHS Ester vial to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the PEG-NHS Ester in DMF or DMSO to a stock concentration of 10 mg/mL. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.
-
-
PEGylation Reaction:
-
Add a 20- to 50-fold molar excess of the dissolved PEG-NHS Ester to the protein solution. The optimal ratio should be determined empirically.
-
Ensure the final concentration of the organic solvent in the reaction mixture is less than 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer (e.g., PBS) or by using size-exclusion chromatography (SEC).
-
Protocol 2: Maleimide PEGylation of a Thiol-Containing Molecule
This protocol is for the site-specific conjugation of a maleimide-activated PEG to a molecule containing a free sulfhydryl group, such as a reduced antibody or a cysteine-containing peptide.
Materials:
-
Thiol-containing molecule in a sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.5)
-
PEG-Maleimide reagent
-
Purification system (e.g., SEC or ion-exchange chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve the PEG-Maleimide in the reaction buffer to the desired concentration.
-
-
PEGylation Reaction:
-
Add a 10- to 20-fold molar excess of the PEG-Maleimide solution to the thiol-containing molecule.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight.
-
-
Purification:
-
Purify the PEGylated conjugate using SEC to separate the conjugate from unreacted PEG-Maleimide and starting material. Ion-exchange chromatography (IEX) can also be used to separate based on changes in surface charge.
-
Protocol 3: Characterization of PEGylated Proteins by HPLC and Mass Spectrometry
This protocol outlines the analysis of PEGylated proteins to determine purity, aggregation, and the degree of PEGylation.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Size-Exclusion Chromatography (SEC) column
-
Reverse-Phase (RP-HPLC) column
-
Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Purity and Aggregation Analysis (SEC-HPLC):
-
Equilibrate the SEC column with a suitable mobile phase (e.g., PBS).
-
Inject the purified PEGylated protein.
-
Monitor the elution profile at 280 nm. The presence of a single, sharp peak indicates high purity and low aggregation.
-
-
Degree of PEGylation (RP-HPLC and Mass Spectrometry):
-
Separate the different PEGylated species using an RP-HPLC column with a gradient of increasing organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent like trifluoroacetic acid.
-
Introduce the eluent into the mass spectrometer.
-
Deconvolute the resulting mass spectra to determine the molecular weights of the different species (e.g., non-PEGylated, mono-PEGylated, di-PEGylated, etc.). The mass difference between peaks will correspond to the mass of the attached PEG linker.
-
Conclusion
PEG linkers have fundamentally transformed the field of drug discovery by providing a robust and versatile platform for improving the therapeutic properties of a wide range of molecules. The ability to tailor the size, structure, and chemistry of PEG linkers allows for the fine-tuning of a drug's pharmacokinetic and pharmacodynamic profile, leading to the development of more effective and patient-friendly therapies. As our understanding of the interplay between PEGylated drugs and biological systems continues to grow, so too will the innovation in PEG linker technology, further expanding its applications in addressing unmet medical needs.
References
- 1. tga.gov.au [tga.gov.au]
- 2. Pegylated interferon-alpha2b: pharmacokinetics, pharmacodynamics, safety, and preliminary efficacy data. Hepatitis C Intervention Therapy Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and Pharmacodynamics of Peginterferon and Ribavirin: Implications for Clinical Efficacy in Treatment of Chronic Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for Benzyl-PEG3-MS in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two active moieties.[1][2] The linker is a critical determinant of PROTAC efficacy, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[3]
Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance aqueous solubility, improve pharmacokinetic profiles, and offer synthetic versatility for systematic optimization. Benzyl-PEG3-MS is a bifunctional linker featuring a three-unit PEG chain that provides spatial separation and flexibility. One terminus is protected with a benzyl group, which can be stable during initial synthetic steps or removed later if required. The other terminus is functionalized with a methanesulfonyl (mesyl) group (-MS), which serves as an excellent leaving group for nucleophilic substitution reactions. This allows for the covalent attachment of the linker to a nucleophilic functional group (such as an amine, alcohol, or thiol) on either the POI ligand or the E3 ligase ligand.
These application notes provide a comprehensive protocol for the utilization of this compound in the modular synthesis of PROTACs.
PROTAC Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the 26S proteasome. This catalytic process allows for the degradation of multiple target protein molecules by a single PROTAC molecule.
Caption: General mechanism of PROTAC-mediated protein degradation.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Name | 2-[2-(2-phenylmethoxyethoxy)ethoxy]ethyl methanesulfonate |
| Molecular Formula | C₁₄H₂₂O₆S |
| Molecular Weight | 318.39 g/mol |
| CAS Number | 702701-70-0 |
| Appearance | Colorless to pale yellow oil or solid |
| Storage Conditions | Store at -20°C for long-term stability. |
Experimental Protocols
The synthesis of a PROTAC using this compound is typically a multi-step process. The following protocol describes a general workflow involving the coupling of this compound to an amine-functionalized ligand (either for the POI or E3 ligase), followed by subsequent reaction steps to complete the PROTAC assembly. This protocol is based on established methods for similar sulfonate-activated PEG linkers.
Caption: General PROTAC Synthesis Workflow using this compound.
Protocol 1: Coupling of this compound with an Amine-Functionalized Ligand
This procedure details the nucleophilic substitution reaction where an amine on the POI or E3 ligase ligand displaces the mesylate group on the linker.
Reagents and Materials:
-
Amine-functionalized ligand (e.g., POI-NH₂ or E3-NH₂) (1.0 eq)
-
This compound (1.1 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve the amine-functionalized ligand in anhydrous DMF (to a concentration of approx. 0.1 M).
-
Add DIPEA (3.0 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Add this compound (1.1 - 1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80°C and stir overnight (12-18 hours). The elevated temperature facilitates the substitution reaction.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired product and consumption of starting materials.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure ligand-linker conjugate.
Expected Outcome:
-
Product: Ligand-NH-PEG3-Benzyl
-
Form: Typically a colorless to pale yellow oil or solid.
-
Yield: 50-70% (highly dependent on the substrate).
-
Purity: >95% as determined by LC-MS and ¹H NMR.
Protocol 2: Subsequent Steps for PROTAC Completion
Following the initial coupling, the benzyl protecting group may need to be removed to unmask a hydroxyl group for further conjugation, or the other ligand can be coupled directly if it has a suitable functional group. The example below assumes the synthesis continues via an amide bond formation after deprotection.
Step 2A: Benzyl Group Deprotection (Hydrogenolysis)
-
Dissolve the Ligand-NH-PEG3-Benzyl intermediate in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).
-
Add Palladium on carbon (Pd/C, 10 wt. %) catalyst (typically 10-20 mol%).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenator).
-
Stir the reaction vigorously at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected intermediate (Ligand-NH-PEG3-OH).
Step 2B: Final Amide Coupling
-
Dissolve the second ligand, which has a carboxylic acid (Ligand-B-COOH, 1.0 eq), and the deprotected intermediate (Ligand-A-NH-PEG3-OH, 1.0 eq) in anhydrous DMF.
-
Add a peptide coupling reagent such as HATU (1.2 eq) or PyBOP (1.2 eq).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC directly by preparative HPLC.
Characterization
The identity and purity of the final PROTAC must be confirmed through standard analytical techniques:
-
¹H NMR: To confirm the chemical structure, ensuring peaks corresponding to both ligands and the PEG linker are present in the correct integration ratios.
-
LC-MS: To confirm the molecular weight of the final compound and assess its purity.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.
-
Preparative HPLC: For purification and to provide a final purity assessment of the isolated material.
Data Presentation: Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ).
Note: As of the latest literature review, specific degradation data for PROTACs synthesized using the this compound linker has not been extensively published. The following table is illustrative and presents hypothetical data based on typical structure-activity relationship (SAR) studies of PEG-containing PROTACs to demonstrate how results are commonly presented. The data showcases how linker length can impact degradation potency.
| PROTAC ID | Linker Moiety | Target Protein | E3 Ligase | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | Benzyl-PEG2- | Target X | CRBN | 150 | 85 |
| PROTAC-2 | Benzyl-PEG3- | Target X | CRBN | 45 | 95 |
| PROTAC-3 | Benzyl-PEG4- | Target X | CRBN | 60 | 92 |
| PROTAC-4 | Benzyl-PEG5- | Target X | CRBN | 200 | 80 |
This illustrative data suggests that for "Target X" and the CRBN E3 ligase, a PEG3 linker length may be optimal for achieving the highest degradation potency (lowest DC₅₀) and efficacy (highest Dₘₐₓ).
Key Experimental Assays for PROTAC Evaluation
Western Blotting for Protein Degradation: This is the most common method to quantify the reduction in target protein levels.
-
Cell Treatment: Plate cells and treat with a serial dilution of the PROTAC for a specified time (e.g., 18-24 hours).
-
Cell Lysis: Harvest cells and lyse to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE & Transfer: Separate protein lysates by gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use a labeled secondary antibody and an appropriate detection substrate (e.g., chemiluminescence) to visualize the protein bands.
-
Analysis: Quantify band intensity using densitometry. Normalize the target protein signal to the loading control and compare to the vehicle-treated sample to determine the percentage of degradation.
Cell Viability Assay (e.g., MTS or MTT): To ensure that the observed protein degradation is not a result of general cytotoxicity.
-
Cell Plating & Treatment: Seed cells in a 96-well plate and treat with various concentrations of the PROTAC for an extended period (e.g., 72 hours).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate.
-
Measurement: Measure the absorbance or fluorescence according to the assay manufacturer's instructions.
-
Analysis: Calculate cell viability as a percentage relative to vehicle-treated control cells.
Conclusion
This compound is a versatile and valuable linker for the synthesis of PROTACs. Its reactive mesylate group allows for straightforward coupling to nucleophilic handles on protein ligands, while the PEG chain can impart favorable physicochemical properties. The benzyl protecting group offers an additional point for synthetic strategy, allowing for either stability through the synthesis or deprotection to reveal a hydroxyl group for further modification. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively utilize this linker in the development of novel protein degraders. As with all PROTAC development, empirical optimization of the linker length and composition is often necessary to achieve maximal degradation potency for a specific target and E3 ligase pair.
References
Application Notes and Protocols for the Conjugation of Benzyl-PEG3-MS to Target Ligands
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the successful conjugation of Benzyl-PEG3-MS to target ligands, focusing on proteins and peptides. This compound is a methoxy-terminated polyethylene glycol (PEG) linker containing a mesylate (MS) functional group. The mesylate is an excellent leaving group, enabling efficient nucleophilic substitution reactions with various functional groups on target biomolecules. This process, known as PEGylation, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules by increasing their hydrodynamic size, enhancing solubility, and reducing immunogenicity.[1] The primary target nucleophiles on proteins are the ε-amino group of lysine residues, the α-amino group at the N-terminus, and the thiol group of cysteine residues. While less common, the hydroxyl groups of serine and threonine can also react under certain conditions. This guide offers optimized protocols for conjugation to these key functional groups, methods for purification of the resulting conjugates, and detailed procedures for their characterization.
Introduction to this compound Conjugation
This compound is a versatile PEGylating agent. The core of its reactivity lies in the methanesulfonyl (mesyl) group, which is a highly effective leaving group in SN2 reactions. When a nucleophile from a target ligand attacks the carbon adjacent to the mesylate, the mesylate group is displaced, forming a stable covalent bond between the PEG linker and the ligand.
The general reaction scheme is as follows:
Target-Ligand-Nu + Benzyl-PEG3-O-Ms → Target-Ligand-Nu-PEG3-Benzyl + Ms-O⁻
Where:
-
Target-Ligand-Nu: Represents the target ligand bearing a nucleophilic group (e.g., -NH₂, -SH, -OH).
-
Benzyl-PEG3-O-Ms: Is the Benzyl-PEG3-Mesylate reagent.
-
Target-Ligand-Nu-PEG3-Benzyl: Is the resulting PEGylated conjugate.
-
Ms-O⁻: Is the leaving mesylate anion.
The efficiency and selectivity of the conjugation are highly dependent on the reaction conditions, particularly pH, temperature, and the molar ratio of the reactants.
Selecting the Target Functional Group and Optimizing Reaction Conditions
The choice of the target functional group on the ligand is a critical step that influences the strategy for conjugation.
Conjugation to Amine Groups (Lysine, N-terminus)
Primary amines are the most common targets for PEGylation due to the abundance of lysine residues on the surface of most proteins. The N-terminal α-amino group is another potential site for conjugation.
Reaction Mechanism: The lone pair of electrons on the nitrogen of the primary amine acts as a nucleophile, attacking the carbon atom bearing the mesylate group.
Caption: Reaction mechanism of this compound with a primary amine.
Optimization of Reaction Conditions:
-
pH: The pH of the reaction buffer is a critical parameter. The amine group must be in its deprotonated, nucleophilic state to react. Therefore, the reaction is typically carried out at a pH above the pKa of the target amino group. For the ε-amino group of lysine (pKa ≈ 10.5), a pH range of 8.0-9.5 is generally optimal. For N-terminal α-amino groups (pKa ≈ 7.5-8.5), a slightly lower pH of 7.0-8.0 can be used to favor N-terminal modification. It's important to avoid excessively high pH, which can lead to hydrolysis of the mesylate group and potential protein denaturation.
-
Temperature: The reaction can be performed at room temperature (20-25°C) or at 4°C. Lower temperatures can reduce the rate of side reactions and protein degradation, but will require longer reaction times.
-
Molar Ratio: A molar excess of this compound over the target ligand is typically used to drive the reaction to completion. The optimal ratio depends on the desired degree of PEGylation and should be determined empirically. A starting point is a 5- to 20-fold molar excess of the PEG reagent.
Table 1: Quantitative Impact of Reaction Parameters on Amine Conjugation
| Parameter | Condition | Expected Outcome on Mono-PEGylation Yield | Notes |
| pH | 7.0 | Low | Lysine amino groups are mostly protonated and non-nucleophilic. |
| 8.5 | High | Good balance between amine reactivity and mesylate stability. | |
| 9.5 | Moderate to High | Increased amine reactivity but also increased risk of hydrolysis of the PEG reagent. | |
| Temperature | 4°C | Lower yield for a given time | Slower reaction rate, may require overnight incubation. |
| 25°C | Higher yield for a given time | Faster reaction, typically 1-4 hours. | |
| Molar Ratio (PEG:Ligand) | 1:1 | Low | Incomplete reaction, a mix of unreacted and mono-PEGylated product. |
| 5:1 | Moderate | Good starting point for achieving mono-PEGylation. | |
| 20:1 | High | Increased likelihood of multiple PEGylations per molecule. |
Conjugation to Thiol Groups (Cysteine)
Cysteine residues, with their thiol (-SH) groups, are excellent targets for site-specific PEGylation due to their lower abundance and high nucleophilicity in the thiolate anion form (-S⁻).
Reaction Mechanism: The thiolate anion is a potent nucleophile that readily attacks the carbon bearing the mesylate group, forming a stable thioether bond.
References
Application Notes and Protocols for Benzyl-PEG3-MS in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.
The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule. Benzyl-PEG3-MS is a polyethylene glycol (PEG)-based linker that incorporates a benzyl group and a terminal methanesulfonyl (mesylate) group. The PEG component enhances solubility and provides flexibility, while the benzyl group can introduce a degree of rigidity and potential for pi-stacking interactions. The terminal mesylate is an excellent leaving group, facilitating covalent conjugation to nucleophilic residues on a ligand for either the POI or the E3 ligase.
These application notes provide a representative example of the use of this compound in the development of a PROTAC targeting the hypothetical protein "Target Protein X" (TPX) for degradation via the Cereblon (CRBN) E3 ligase.
Mechanism of Action: PROTAC-Mediated Degradation of TPX
The PROTAC, herein referred to as "TPX-d," is synthesized by conjugating a TPX-binding ligand to a CRBN-recruiting ligand (e.g., a thalidomide analog) using the this compound linker. Once inside the cell, TPX-d facilitates the formation of a ternary complex between TPX and CRBN. This proximity enables the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of TPX. The resulting polyubiquitinated TPX is then recognized and degraded by the 26S proteasome.
Application Notes and Protocols for Benzyl-PEG3-MS in Novel Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the utilization of Benzyl-PEG3-MS, a polyethylene glycol (PEG)-based linker, in the development of novel therapeutics, particularly in the burgeoning field of targeted protein degradation. The primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a class of heterobifunctional molecules designed to eliminate specific proteins of interest from the cellular environment.
Introduction to this compound in PROTAC Technology
PROTACs are revolutionary molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins implicated in various diseases, including cancer and neurodegenerative disorders. A PROTAC molecule is composed of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
This compound serves as a flexible and hydrophilic linker, playing a crucial role in the efficacy of the resulting PROTAC. The PEG component enhances the solubility and pharmacokinetic properties of the molecule, while the benzyl group can provide a degree of conformational restriction. The terminal methanesulfonyl (Ms) group is a good leaving group, facilitating the conjugation of the linker to either the target protein ligand or the E3 ligase ligand.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₁₄H₂₂O₆S |
| Molecular Weight | 318.39 g/mol |
| CAS Number | 702701-70-0 |
| Appearance | Solid |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
General Mechanism of Action of a PROTAC
The therapeutic effect of a PROTAC synthesized with this compound is achieved through a catalytic mechanism of targeted protein degradation.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
While a specific, detailed protocol for a therapeutic developed using this compound is not publicly available in research literature, the following represents a generalized, multi-step synthetic workflow based on common PROTAC synthesis strategies. This protocol should be adapted and optimized based on the specific target protein ligand and E3 ligase ligand being used.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves a convergent approach where the linker is sequentially conjugated to the E3 ligase ligand and the target protein ligand.
Caption: General workflow for PROTAC synthesis using this compound.
Step-by-Step Protocol (Representative Example)
This protocol outlines a representative synthesis where this compound is first conjugated to an E3 ligase ligand (e.g., a derivative of Thalidomide for Cereblon, or a VHL ligand) containing a nucleophilic hydroxyl or amine group.
Step 1: Conjugation of this compound to the E3 Ligase Ligand
-
Dissolution: Dissolve the E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equivalents), to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60-80 °C) under an inert atmosphere (e.g., Nitrogen or Argon) for 2-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the E3 ligase ligand-linker conjugate.
Step 2: Functional Group Interconversion (if necessary)
-
The benzyl protecting group on the PEG linker may need to be removed to reveal a free hydroxyl group for subsequent conjugation. This can typically be achieved by catalytic hydrogenation (e.g., using Palladium on carbon (Pd/C) under a hydrogen atmosphere). The resulting alcohol can then be activated (e.g., converted to a mesylate or tosylate) for reaction with the target protein ligand.
Step 3: Conjugation to the Target Protein Ligand
-
Reaction Setup: Dissolve the E3 ligase ligand-linker intermediate from the previous step (1.0 equivalent) and the target protein ligand (1.0-1.2 equivalents) in an appropriate anhydrous solvent (e.g., DMF).
-
Coupling: The specific coupling chemistry will depend on the functional groups present on the two fragments. For example, if one fragment has a carboxylic acid and the other has an amine, standard peptide coupling reagents like HATU or HBTU in the presence of a base like DIPEA can be used. If one fragment has a leaving group (like the newly activated alcohol) and the other has a nucleophile, a nucleophilic substitution reaction can be performed.
-
Reaction Conditions: Stir the reaction at room temperature overnight under an inert atmosphere.
-
Monitoring: Monitor the reaction by LC-MS.
-
Purification: Purify the final PROTAC molecule using preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
In Vitro Biological Evaluation
Once the PROTAC is synthesized and purified, its biological activity must be assessed.
5.1. Target Protein Degradation Assay (Western Blot)
-
Cell Culture: Plate cells that endogenously express the target protein in a multi-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the synthesized PROTAC (e.g., from 1 nM to 10 µM) for a specified period (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities to determine the extent of target protein degradation at each PROTAC concentration. From this data, the DC₅₀ (concentration at which 50% of the target protein is degraded) can be calculated.
5.2. Cell Viability/Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (if applicable) in a 96-well plate.
-
Treatment: Treat the cells with a range of concentrations of the PROTAC.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Assay: Perform a cell viability assay, such as the MTT or CellTiter-Glo assay, to determine the effect of the PROTAC on cell proliferation.
-
Data Analysis: Calculate the IC₅₀ (concentration at which 50% of cell growth is inhibited).
Signaling Pathway Analysis
To understand the downstream effects of target protein degradation, further experiments can be conducted to analyze the relevant signaling pathways. For example, if the target protein is a kinase, a western blot analysis of its downstream substrates can reveal the functional consequences of its degradation.
Caption: Workflow for analyzing the impact on signaling pathways.
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its properties can contribute to favorable pharmacokinetics and potent biological activity of the final therapeutic molecule. The provided protocols offer a foundational guide for researchers to design and synthesize novel protein degraders. It is imperative to note that the optimization of linker length, attachment points, and the specific chemistry for conjugation are critical steps in the development of a successful PROTAC therapeutic.
Application Notes and Protocols for PEGylated Linkers in Antibody-Drug Conjugate (ADC) Development: A Focus on Benzyl-PEG3-MS
Introduction
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity.[1][2][3] The efficacy and safety of an ADC are critically dependent on its three components: a highly specific monoclonal antibody, a potent cytotoxic payload, and the linker that connects them.[2] Polyethylene glycol (PEG) linkers have become integral to modern ADC design, offering enhanced solubility, improved pharmacokinetics, and reduced immunogenicity.[4]
This document provides detailed application notes on the role of PEGylated linkers in ADC development, with a specific focus on the potential application of Benzyl-PEG3-MS. While this compound is primarily recognized as a PROTAC (PROteolysis TArgeting Chimera) linker, its chemical structure suggests potential utility in ADC construction. These notes will explore its characteristics and provide generalized protocols for the synthesis and characterization of ADCs using PEGylated linkers.
The Role of this compound and PEGylation in ADCs
This compound is a short-chain PEG linker featuring a benzyl protecting group and a terminal mesylate (MS) group. The mesylate is an excellent leaving group, making the linker susceptible to nucleophilic substitution, a common reaction in bioconjugation. The PEG3 component, consisting of three ethylene glycol units, imparts hydrophilicity, which can be advantageous in ADC development.
Key Advantages of PEG Linkers in ADCs:
-
Enhanced Solubility: Many potent cytotoxic payloads are hydrophobic. Incorporating a hydrophilic PEG linker can mitigate aggregation and improve the overall solubility of the ADC.
-
Improved Pharmacokinetics: The hydrophilic nature of PEG can create a hydration shell around the payload, potentially shielding it from premature clearance and extending the ADC's circulation half-life.
-
Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload complex, thereby reducing the risk of an immune response.
-
Controlled Drug-to-Antibody Ratio (DAR): The chemistry of the linker and the conjugation strategy can be fine-tuned to achieve a desired DAR, which is a critical parameter for ADC efficacy and safety.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C14H22O6S | |
| Molecular Weight | 318.39 g/mol | |
| CAS Number | 702701-70-0 | |
| Appearance | Solid at room temperature | |
| Purity | 95-98% | |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |
Generalized Experimental Protocols
The following protocols are generalized for the development of ADCs using a PEGylated linker. Specific reaction conditions may need to be optimized based on the antibody, payload, and the specific linker used.
Protocol 1: Synthesis of the Drug-Linker Conjugate
This protocol describes a hypothetical conjugation of a cytotoxic drug containing a nucleophilic group (e.g., an amine or thiol) to this compound.
Materials:
-
Cytotoxic drug with a nucleophilic functional group
-
This compound
-
Anhydrous, polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))
-
Reaction vessel
-
Stir plate and stir bar
-
High-Performance Liquid Chromatography (HPLC) system for purification
Procedure:
-
Dissolution of Reagents:
-
Dissolve the cytotoxic drug (1 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
-
Conjugation Reaction:
-
Add the this compound solution to the cytotoxic drug solution with continuous stirring.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to act as a proton scavenger.
-
Allow the reaction to proceed at room temperature for 2-12 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Purification of the Drug-Linker Conjugate:
-
Upon completion, purify the drug-linker conjugate using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.
-
Protocol 2: Conjugation of the Drug-Linker to the Antibody
This protocol outlines the conjugation of the purified drug-linker construct to the lysine residues of a monoclonal antibody. This often involves the deprotection of a functional group on the linker (in this case, the benzyl group) and subsequent activation for reaction with the antibody.
Materials:
-
Purified drug-linker conjugate
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Deprotection reagent (e.g., Palladium on carbon (Pd/C) for hydrogenolysis of the benzyl group)
-
Activation reagents for the newly exposed functional group (e.g., EDC/Sulfo-NHS for a carboxyl group)
-
Organic co-solvent (e.g., DMSO or DMF)
-
Quenching solution (e.g., Tris or glycine)
-
Desalting columns or Size Exclusion Chromatography (SEC) system
Procedure:
-
Deprotection of the Benzyl Group (Hypothetical):
-
The benzyl group on the drug-linker would first need to be removed to expose a reactive functional group (e.g., an alcohol). This could potentially be achieved through hydrogenolysis.
-
-
Activation of the Drug-Linker:
-
The newly exposed functional group would then need to be activated for conjugation. For example, if an alcohol is exposed, it could be further modified to a carboxylic acid and then activated to an NHS ester using EDC and Sulfo-NHS.
-
-
Conjugation Reaction:
-
Add the activated drug-linker solution to the antibody solution. The final concentration of the organic co-solvent should typically not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 2-4 hours at room temperature or 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add an excess of the quenching solution to stop the reaction by consuming any unreacted drug-linker.
-
-
Purification of the ADC:
-
Remove unconjugated drug-linker and other small molecules by buffer exchange using desalting columns or SEC equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Protocol 3: Characterization of the ADC
1. Protein Concentration Determination:
-
Determine the final protein concentration of the purified ADC using UV-Vis spectrophotometry by measuring the absorbance at 280 nm.
2. Drug-to-Antibody Ratio (DAR) Determination:
-
The average DAR is a critical quality attribute of an ADC and can be determined using several methods:
-
Hydrophobic Interaction Chromatography (HIC)-HPLC: This is a common method that separates ADC species based on the number of conjugated drugs.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC can provide information on the distribution of drug-linker species.
-
3. Analysis of Aggregation:
-
Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of high molecular weight species (aggregates) in the final ADC product. A low level of aggregation is desirable.
4. In Vitro Cytotoxicity Assay:
-
The potency of the ADC is typically evaluated in cell-based assays.
-
Seed target cancer cells in 96-well plates.
-
After 24 hours, treat the cells with serial dilutions of the ADC, unconjugated antibody, and free drug.
-
Incubate for 72-96 hours.
-
Assess cell viability using a suitable method, such as the MTT assay.
-
Calculate the IC50 value (the concentration of the therapeutic that inhibits cell growth by 50%).
-
Representative Quantitative Data for ADC Characterization
The following table presents representative data that would be collected during the characterization of a hypothetically developed ADC.
| Parameter | Representative Value | Method of Determination | Reference |
| Antibody Concentration | 10 mg/mL | UV-Vis Spectroscopy (A280) | |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | HIC-HPLC, Mass Spectrometry | |
| ADC Aggregation | <5% | Size Exclusion Chromatography (SEC) | |
| In Vitro Plasma Stability (7 days) | >95% intact ADC | ELISA, LC-MS | |
| In Vitro Cytotoxicity (IC50) | 0.1 - 10 nM | Cell Viability Assay (e.g., MTT) |
Visualizations
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. Advances in preclinical evaluation of experimental antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Purification of Benzyl-PEG3-Maleimide Conjugates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of Benzyl-PEG3-Maleimide (Benzyl-PEG3-MS) conjugates. The following sections outline various purification techniques, including Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Flash Chromatography, and Solid-Phase Extraction (SPE), to ensure the removal of unreacted starting materials and byproducts, yielding a final product of high purity.
Introduction
Benzyl-PEG3-Maleimide is a heterobifunctional linker commonly used in bioconjugation and drug development. The benzyl group provides hydrophobicity, while the maleimide moiety allows for selective conjugation to thiol groups, such as those found in cysteine residues of proteins and peptides. The short polyethylene glycol (PEG) chain enhances solubility and provides a flexible spacer. Achieving high purity of the final conjugate is critical for ensuring the efficacy, safety, and reproducibility of subsequent applications. This document details robust purification strategies to address this need.
Purification Strategies Overview
The primary goal of the purification process is to separate the desired this compound conjugate from common impurities such as unreacted starting materials (e.g., the thiol-containing molecule and excess this compound) and byproducts from hydrolysis of the maleimide ring. The choice of purification method depends on the scale of the synthesis, the chemical properties of the conjugate, and the required final purity.
Data Presentation: Comparison of Purification Techniques
The following table summarizes representative quantitative data for the purification of small molecule PEG-maleimide conjugates, based on the principles of each technique. Actual results may vary depending on the specific conjugate and experimental conditions.
| Purification Method | Typical Purity | Expected Yield | Throughput | Key Advantages |
| Reverse-Phase HPLC | >98%[1] | 60-85% | Low to Medium | High resolution and purity |
| Flash Chromatography | 90-98% | 70-90% | High | Scalable, faster than HPLC |
| Solid-Phase Extraction | 85-95% | 79-94%[2] | High | Rapid, good for desalting |
Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the preferred method for achieving the highest purity of the final conjugate. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
Procedure:
-
Equilibrate the C18 column with a starting condition of 95% Mobile Phase A and 5% Mobile Phase B.
-
Dissolve the crude conjugate mixture in a minimal volume of Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the conjugate using a linear gradient of Mobile Phase B. A typical gradient is 5% to 65% B over 30 minutes.
-
Monitor the elution profile at an appropriate wavelength (e.g., 254 nm for the benzyl group).
-
Collect fractions corresponding to the desired conjugate peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the pure fractions and proceed to lyophilization.
Flash Chromatography
Flash chromatography is a rapid form of column chromatography that uses moderate pressure to drive the mobile phase through the stationary phase. It is suitable for larger scale purifications where very high resolution is not essential.
Instrumentation and Reagents:
-
Flash chromatography system
-
Silica gel column
-
Solvent System A: Chloroform (CHCl₃)
-
Solvent System B: Methanol (MeOH)
Procedure:
-
Equilibrate the silica gel column with 100% Solvent A.
-
Dissolve the crude product in a minimal amount of chloroform.
-
Load the sample onto the column.
-
Elute the column with a gradient of Solvent B into Solvent A (e.g., 0-10% MeOH in CHCl₃). The more polar conjugate will elute later than less polar impurities.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Pool the fractions containing the pure product and evaporate the solvent under reduced pressure.
Solid-Phase Extraction (SPE)
SPE is a rapid sample preparation technique that can be used for purification or pre-purification to remove salts and major impurities. The choice of sorbent is critical and depends on the properties of the conjugate and impurities. For this compound conjugates, a reversed-phase sorbent like C18 or a polymeric sorbent is often suitable.
Instrumentation and Reagents:
-
SPE cartridges (e.g., C18 or polymeric, 100 mg)[3]
-
Vacuum manifold or centrifuge
-
Conditioning Solvent: Methanol or Acetonitrile
-
Equilibration Solvent: Water
-
Wash Solvent: 5-10% Acetonitrile in water
-
Elution Solvent: 50-80% Acetonitrile in water
Procedure:
-
Conditioning: Pass 1-2 column volumes of the conditioning solvent through the cartridge to activate the sorbent.
-
Equilibration: Pass 1-2 column volumes of the equilibration solvent to prepare the sorbent for the aqueous sample. Do not let the sorbent dry out.
-
Sample Loading: Dissolve the crude reaction mixture in a small volume of a low-organic solvent and load it onto the cartridge at a slow flow rate (e.g., 0.5-1 mL/min).
-
Washing: Pass 1-3 mL of the wash solvent to remove salts and highly polar impurities.
-
Elution: Elute the desired conjugate with 1-2 mL of the elution solvent.
-
Analyze the eluate for purity and concentration.
Lyophilization
After purification, the solvent is removed by lyophilization (freeze-drying) to obtain the final product as a stable, dry powder.
Procedure:
-
Pool the pure fractions from chromatography. If the solvent system is not suitable for lyophilization (e.g., contains high concentrations of non-volatile salts), a buffer exchange or desalting step may be necessary.
-
Freeze the solution in a lyophilizer at a temperature between -40°C and -55°C.
-
Apply a vacuum (e.g., 20-200 mTorr) and begin primary drying at a temperature between -32°C and 0°C.
-
Once the bulk of the ice has sublimated, increase the temperature to approximately 25°C for secondary drying to remove residual moisture.
-
The final product should be a dry, fluffy powder.
Purity Assessment
The purity of the final this compound conjugate should be assessed using appropriate analytical techniques.
-
Analytical RP-HPLC: Provides quantitative information on the purity of the sample.
-
Mass Spectrometry (MS): Confirms the identity of the conjugate by verifying its molecular weight.
By following these detailed protocols, researchers, scientists, and drug development professionals can effectively purify this compound conjugates to a high degree of purity, ensuring the quality and reliability of their downstream applications.
References
- 1. Chromatography-free synthesis of monodisperse oligo(ethylene glycol) mono- p -toluenesulfonates and quantitative analysis of oligomer purity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY00127K [pubs.rsc.org]
- 2. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of Benzyl-PEG3-Maleimide Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG3-Maleimide (Bn-PEG3-Mal) is a versatile reagent widely used in bioconjugation, particularly for the PEGylation of therapeutic proteins, peptides, and other biomolecules. The maleimide group reacts specifically with free sulfhydryl groups (thiols) on cysteine residues, forming a stable thioether linkage. The benzyl group provides a hydrophobic handle, while the short, discrete polyethylene glycol (PEG) linker enhances solubility and provides spacing. Accurate and robust analytical methods are crucial for confirming the identity and purity of Bn-PEG3-Mal, monitoring the progress of conjugation reactions, and characterizing the final bioconjugate.
This document provides detailed application notes and experimental protocols for the characterization of Benzyl-PEG3-Maleimide and its reaction products using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation: Quantitative Analytical Parameters
The following tables summarize key quantitative parameters for the analytical methods described in this document.
Table 1: High-Performance Liquid Chromatography (HPLC)
| Parameter | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) |
| Instrument | HPLC or UHPLC system with UV detector | HPLC or UHPLC system with UV and/or Refractive Index (RI) detector |
| Column | C18, 3.5 µm, 4.6 x 150 mm | SEC column, e.g., TSKgel G3000SWXL |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0 |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Not Applicable (Isocratic) |
| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min |
| Gradient | 5-95% B over 20 minutes | Isocratic |
| Detection | UV at 220 nm and 302 nm[1] | UV at 280 nm (for proteins) and/or RI |
| Injection Volume | 10 - 20 µL | 20 - 50 µL |
Table 2: Mass Spectrometry (MS)
| Parameter | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF MS) |
| Instrument | Q-TOF or Orbitrap Mass Spectrometer | MALDI-TOF Mass Spectrometer |
| Ionization Mode | Positive | Positive |
| Mass Range | 100 - 4000 m/z | 500 - 50,000 m/z |
| Capillary Voltage | 3.5 - 4.5 kV | Not Applicable |
| Cone Voltage | 20 - 40 V | Not Applicable |
| Source Temp. | 120 - 150 °C | Not Applicable |
| Desolvation Temp. | 350 - 500 °C | Not Applicable |
| Matrix | Not Applicable | α-Cyano-4-hydroxycinnamic acid (CHCA) or Sinapinic acid (SA)[2][3] |
| Cationizing Agent | Not Applicable | Sodium Trifluoroacetate (NaTFA)[2] |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
| Parameter | ¹H NMR |
| Instrument | 400 MHz or higher NMR Spectrometer |
| Solvent | Deuterated Chloroform (CDCl₃) or Deuterated Water (D₂O) |
| Sample Conc. | 5 - 25 mg/mL[4] |
| Internal Standard | Tetramethylsilane (TMS) for CDCl₃; 3-(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O |
| Acquisition Temp. | 25 °C |
| Number of Scans | 16 - 64 (for good signal-to-noise) |
| Relaxation Delay | 5 seconds (for quantitative analysis) |
| Key Chemical Shifts (ppm) | ~7.3 (benzyl protons), ~6.7 (maleimide protons), ~4.5 (benzyl CH₂), ~3.6 (PEG backbone) |
Experimental Protocols
RP-HPLC Analysis of Benzyl-PEG3-Maleimide and Thiol Conjugation
This protocol is designed to separate and quantify the starting materials (Benzyl-PEG3-Maleimide and a thiol-containing molecule) and the resulting conjugate.
Materials:
-
Benzyl-PEG3-Maleimide
-
Thiol-containing molecule (e.g., N-acetylcysteine)
-
Mobile Phase A: 0.1% TFA in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile
-
Quenching Solution: 1% Formic Acid in water
Procedure:
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of Benzyl-PEG3-Maleimide in acetonitrile.
-
Prepare a 1 mg/mL stock solution of the thiol-containing molecule in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
To monitor the reaction, mix the reactants at the desired molar ratio. At various time points, take an aliquot of the reaction mixture and quench the reaction by diluting it 1:10 in the Quenching Solution.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 20 µL of the quenched sample.
-
Run the following gradient:
-
0-2 min: 5% B
-
2-22 min: 5% to 95% B (linear gradient)
-
22-25 min: 95% B
-
25-27 min: 95% to 5% B (linear gradient)
-
27-30 min: 5% B (re-equilibration)
-
-
Monitor the elution profile at 220 nm for the peptide/protein backbone and 302 nm for the maleimide group. The disappearance of the maleimide absorbance indicates successful conjugation or hydrolysis.
-
-
Data Analysis:
-
Integrate the peak areas of the starting materials and the product to determine the extent of the reaction.
-
LC-MS Characterization of Benzyl-PEG3-Maleimide Conjugates
This protocol allows for the confirmation of the molecular weight of the final conjugate.
Materials:
-
Purified Benzyl-PEG3-Maleimide conjugate
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile
Procedure:
-
Sample Preparation:
-
Dilute the purified conjugate to a final concentration of approximately 0.1 mg/mL in Mobile Phase A.
-
-
LC-MS Analysis:
-
Use the same HPLC method as described in Protocol 1, but with formic acid instead of TFA in the mobile phases.
-
Divert the flow to the mass spectrometer after the UV detector.
-
Set the ESI-MS parameters as outlined in Table 2.
-
Acquire data in full scan mode.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to determine the molecular weight of the conjugate. Compare the experimental mass with the theoretical mass.
-
¹H NMR for Structural Confirmation and Purity Assessment
This protocol is used to confirm the structure of Benzyl-PEG3-Maleimide and to assess its purity.
Materials:
-
Benzyl-PEG3-Maleimide
-
Deuterated Chloroform (CDCl₃) with 0.03% TMS
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of Benzyl-PEG3-Maleimide in 0.6-0.7 mL of CDCl₃.
-
Filter the solution through a pipette with a glass wool plug directly into a clean, dry NMR tube to remove any particulate matter.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using the parameters specified in Table 3.
-
-
Data Analysis:
-
Integrate the characteristic peaks:
-
Benzyl aromatic protons (~7.3 ppm)
-
Maleimide protons (~6.7 ppm)
-
Benzyl methylene protons (~4.5 ppm)
-
PEG methylene protons (~3.6 ppm)
-
-
The ratio of these integrations should correspond to the number of protons in each part of the molecule, confirming the structure. Purity can be estimated by comparing the integrals of the compound's peaks to those of any impurities.
-
Visualizations
Caption: Experimental workflow for Benzyl-PEG3-Maleimide conjugation and analysis.
Caption: Logical relationship of analytical techniques for product characterization.
References
Application Notes and Protocols for Biomolecule Functionalization using Benzyl-PEG3-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) conjugation, or PEGylation, is a critical strategy in biopharmaceutical development to enhance the therapeutic properties of biomolecules such as proteins, peptides, and antibodies. By covalently attaching PEG chains, it is possible to improve a molecule's pharmacokinetic and pharmacodynamic profile, including increased in vivo half-life, enhanced stability, reduced immunogenicity, and improved solubility.[1][2][3] Benzyl-PEG3-MS is a PEGylation reagent that facilitates the covalent attachment of a short, flexible PEG linker to biomolecules. The "MS" designation refers to a methanesulfonyl (mesylate) group, a reactive moiety that enables efficient conjugation to nucleophilic residues on the target biomolecule. The benzyl group serves as a stable cap for the other end of the PEG linker. This document provides detailed application notes and protocols for the use of this compound in the functionalization of biomolecules.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | 2-[2-(2-phenylmethoxyethoxy)ethoxy]ethyl methanesulfonate |
| Molecular Formula | C₁₄H₂₂O₆S |
| Molecular Weight | 318.39 g/mol |
| CAS Number | 702701-70-0 |
| Reactive Group | Methanesulfonate (Mesylate) |
| Target Functional Groups | Primary amines (e.g., lysine ε-amino group, N-terminus), thiols (e.g., cysteine sulfhydryl group) |
Reaction Mechanism
The functionalization of biomolecules with this compound proceeds via a nucleophilic substitution reaction. The mesylate group is an excellent leaving group, facilitating the reaction with nucleophilic side chains of amino acids on the biomolecule. The primary targets for this reaction are the ε-amino group of lysine residues and the α-amino group at the N-terminus of proteins and peptides. Thiol groups of cysteine residues are also potential targets. The reaction with amines results in a stable secondary amine linkage.
Figure 1: Workflow for biomolecule functionalization.
Applications
While this compound is frequently utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), its application extends to the general functionalization of biomolecules for various purposes:
-
Improving Pharmacokinetics: The addition of the PEG linker can increase the hydrodynamic radius of a biomolecule, reducing renal clearance and extending its circulation half-life.[1][2]
-
Enhancing Stability: PEGylation can protect biomolecules from proteolytic degradation and increase their thermal and conformational stability.
-
Reducing Immunogenicity: The PEG chain can mask epitopes on the surface of protein therapeutics, reducing their recognition by the immune system.
-
Improving Solubility: The hydrophilic nature of the PEG linker can enhance the solubility of hydrophobic biomolecules.
Experimental Protocols
Protocol 1: Functionalization of Proteins via Lysine Residues
This protocol outlines a general procedure for the conjugation of this compound to primary amine groups (lysine residues and the N-terminus) of a target protein.
Materials:
-
Target protein
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5 - 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification system (Size-Exclusion Chromatography or Ion-Exchange Chromatography)
Procedure:
-
Protein Preparation:
-
Dissolve the target protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) as they will compete with the reaction. If necessary, perform a buffer exchange into the Reaction Buffer.
-
-
Reagent Preparation:
-
Immediately before use, dissolve this compound in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10-50 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution with gentle mixing. A starting point of 10- to 50-fold molar excess of the PEG reagent to the protein is recommended. The optimal ratio should be determined empirically.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation. Reaction time may need to be optimized.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for an additional 30-60 minutes at room temperature to ensure any unreacted this compound is hydrolyzed.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted this compound and byproducts using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Monitor the purification process by measuring protein concentration (e.g., A280) and/or using SDS-PAGE analysis.
-
Quantitative Parameters for Optimization:
| Parameter | Recommended Range | Notes |
| pH | 7.5 - 8.5 | Higher pH deprotonates the amine groups, increasing their nucleophilicity. However, very high pH can lead to hydrolysis of the mesylate group. |
| Molar Ratio (PEG:Protein) | 10:1 to 50:1 | The optimal ratio depends on the number of accessible reactive sites on the protein and the desired degree of PEGylation. |
| Reaction Time | 2 - 24 hours | Monitor the reaction progress to determine the optimal time. |
| Temperature | 4°C to Room Temperature | Lower temperatures can reduce the rate of hydrolysis of the mesylate group and may be preferable for sensitive proteins. |
Protocol 2: Site-Specific Functionalization of Proteins via Cysteine Residues
This protocol is designed for the selective conjugation of this compound to a free sulfhydryl group of a cysteine residue.
Materials:
-
Target protein with an accessible cysteine residue
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate buffer, 5 mM EDTA, pH 7.0 - 7.5
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Quenching Buffer: 100 mM cysteine or β-mercaptoethanol
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification system (Size-Exclusion Chromatography or Hydrophobic Interaction Chromatography)
Procedure:
-
Protein Preparation and Reduction (if necessary):
-
Dissolve the target protein in the Reaction Buffer.
-
If the target cysteine is involved in a disulfide bond, reduction is necessary. Add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature. If using DTT, it must be removed prior to adding the PEG reagent.
-
Perform a buffer exchange to remove the reducing agent if necessary.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF as described in Protocol 1.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C in the dark.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to cap any unreacted mesylate groups.
-
-
Purification of the PEGylated Protein:
-
Purify the conjugate using an appropriate chromatography method.
-
Figure 2: Experimental workflow for protein conjugation.
Characterization of PEGylated Biomolecules
After purification, it is essential to characterize the PEGylated biomolecule to determine the degree of PEGylation and confirm the site of attachment.
Methods for Characterization:
| Method | Information Provided |
| SDS-PAGE | Estimation of the degree of PEGylation based on the increase in apparent molecular weight. |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Accurate determination of the number of PEG chains attached per molecule. |
| HPLC (SEC, IEX, RP-HPLC) | Separation of different PEGylated species (mono-, di-, poly-PEGylated) and assessment of purity. |
| Peptide Mapping | Identification of the specific amino acid residues that have been PEGylated. |
Conclusion
This compound is a versatile reagent for the functionalization of biomolecules. Its mesylate-activated group allows for efficient conjugation to amine and thiol residues under controlled reaction conditions. The protocols provided herein offer a starting point for the development of PEGylated biomolecules with improved therapeutic properties. It is important to note that reaction conditions should be optimized for each specific biomolecule to achieve the desired degree of PEGylation while preserving its biological activity.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Benzyl-PEG3-MS Reactions
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields in the synthesis of Benzyl-PEG3-MS.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My this compound synthesis is resulting in a low yield. What are the most common causes?
Low yields in the mesylation of Benzyl-PEG3-OH can often be attributed to several key factors: incomplete reaction, the occurrence of side reactions, and degradation of the starting material or product. It is also critical to ensure the purity and dryness of all reagents and solvents, as contaminants can significantly impede the reaction's efficiency.[1] A systematic approach to troubleshooting involves evaluating each step of the process, from reactant preparation to product isolation.
2. How can I tell if my mesylation reaction has gone to completion?
Monitoring the reaction's progress is essential. Thin Layer Chromatography (TLC) is a common and effective method for this.[2] The product, this compound, will be less polar and thus have a higher Rf value than the starting alcohol, Benzyl-PEG3-OH. The reaction is considered complete when the starting alcohol spot is no longer visible on the TLC plate. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can also be utilized to track the disappearance of the starting material and the appearance of the product.[1]
3. What are the primary side reactions that could be lowering my yield, and how can I prevent them?
Several side reactions can compete with the desired formation of this compound:
-
Hydrolysis: Methanesulfonyl chloride (MsCl) is highly sensitive to moisture and can readily hydrolyze to methanesulfonic acid. This consumes the reagent and introduces an acid into the reaction mixture. To prevent this, ensure all glassware is thoroughly dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Alkyl Chloride Formation: The chloride ion generated from methanesulfonyl chloride can act as a nucleophile and displace the mesylate group, forming Benzyl-PEG3-Cl. This is a common issue in mesylation reactions.[4] Using methanesulfonic anhydride (Ms₂O) instead of MsCl can eliminate this side reaction as it does not introduce a chloride source.
-
Reaction with Base: Some bases can compete with the alcohol as a nucleophile. It is recommended to use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
| Side Reaction | Cause | Prevention |
| Hydrolysis of MsCl | Presence of water in reagents or solvent. | Use anhydrous solvents and reagents; dry glassware; inert atmosphere. |
| Alkyl Chloride Formation | Nucleophilic attack by chloride ions. | Use methanesulfonic anhydride (Ms₂O) instead of MsCl. |
| Reaction with Base | Nucleophilic bases competing with the alcohol. | Use a non-nucleophilic, sterically hindered base (e.g., TEA, DIPEA). |
4. My reaction seems to be incomplete, with a significant amount of starting alcohol remaining. What should I do?
An incomplete reaction is a frequent cause of low yield. Here are some troubleshooting steps:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of the mesylating agent and the base. Typically, 1.1 to 1.5 equivalents of both methanesulfonyl chloride (or anhydride) and the base are recommended.
-
Reaction Temperature: The reaction is often started at 0 °C to control the initial exothermic reaction and then allowed to warm to room temperature. If the reaction is sluggish, allowing it to stir at room temperature for a longer period (4-16 hours) may be necessary.
-
Reagent Quality: Methanesulfonyl chloride can degrade over time. Using a fresh bottle or freshly distilled reagent is advisable.
-
Efficient Mixing: Ensure the reaction mixture is being stirred effectively, especially if the reagents are added slowly.
| Parameter | Recommendation | Rationale |
| MsCl/Ms₂O Equivalents | 1.1 - 1.5 eq. | Ensures complete consumption of the starting alcohol. |
| Base Equivalents | 1.5 eq. | To neutralize the generated acid byproduct. |
| Temperature | 0 °C to Room Temperature | Controls the initial reaction rate and allows for completion. |
| Reaction Time | 2 - 16 hours | Allows the reaction to proceed to completion, monitored by TLC. |
Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol is a general guideline for the mesylation of Benzyl-PEG3-OH.
Materials:
-
Benzyl-PEG3-OH
-
Methanesulfonyl chloride (MsCl) or Methanesulfonic anhydride (Ms₂O)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous sodium sulfate or magnesium sulfate
-
1M HCl (for workup)
-
Saturated NaHCO₃ solution (for workup)
-
Brine (for workup)
Procedure:
-
Preparation: Ensure all glassware is oven-dried.
-
Reaction Setup: Dissolve Benzyl-PEG3-OH (1.0 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.5 eq.) to the stirred solution.
-
Mesylating Agent Addition: Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction's progress by TLC.
-
Workup: Once the reaction is complete, quench it by adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes). The product will be less polar than the starting alcohol.
Visualizations
Caption: Troubleshooting workflow for low this compound yield.
References
Technical Support Center: Optimizing Benzyl-PEG3-MS Conjugation
Welcome to the technical support center for Benzyl-PEG3-MS conjugation. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to facilitate successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (Benzyl-PEG3-Mesylate) is a PEGylation reagent used to covalently attach a three-unit polyethylene glycol (PEG) spacer with a benzyl-protected terminus to a target molecule. The mesylate group is an excellent leaving group, allowing for efficient nucleophilic substitution reactions with primary amines and thiols. This reagent is often utilized in the development of PROTACs (Proteolysis Targeting Chimeras) and for modifying proteins, peptides, and other biomolecules to improve their solubility, stability, and pharmacokinetic properties.
Q2: What functional groups does this compound react with?
This compound reacts primarily with nucleophilic functional groups. The most common targets in a biological context are:
-
Primary amines (-NH₂): Found on the N-terminus of proteins and the side chain of lysine residues.
-
Thiols (-SH): Found on the side chain of cysteine residues.
Thiols are generally more nucleophilic than primary amines and can often be selectively targeted under specific reaction conditions.[1]
Q3: What are the recommended storage conditions for this compound?
It is recommended to store this compound at -20°C in a desiccated environment to prevent degradation. Before use, allow the vial to warm to room temperature before opening to avoid moisture condensation, which can lead to hydrolysis of the mesylate group.
Q4: What is the optimal pH for conjugation with this compound?
The optimal pH for conjugation depends on the nucleophile you are targeting:
-
For primary amines (e.g., lysine residues): A pH range of 8.0 to 9.0 is generally recommended. In this range, a sufficient proportion of the primary amines are deprotonated and thus nucleophilic, while minimizing hydrolysis of the mesylate.
-
For thiols (e.g., cysteine residues): A pH range of 7.0 to 8.0 is typically optimal. This allows for the selective reaction with the more nucleophilic thiolate anion while minimizing side reactions with amines.[2]
Q5: What solvents are compatible with this compound conjugation reactions?
For biological molecules, aqueous buffers are most common. Recommended buffers include phosphate-buffered saline (PBS), borate buffer, or HEPES buffer. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the this compound.[3] For non-biological substrates, aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used.
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
| Potential Cause | Recommended Solution |
| Inactive this compound | The mesylate group is susceptible to hydrolysis. Ensure the reagent has been stored properly at -20°C with a desiccant. Use freshly opened vials or aliquot the reagent upon receipt to minimize exposure to moisture. |
| Incorrect Reaction pH | The nucleophilicity of amines and thiols is pH-dependent. Verify the pH of your reaction buffer. For amines, a pH of 8.0-9.0 is optimal. For thiols, a pH of 7.0-8.0 is recommended. |
| Insufficient Molar Excess of this compound | For proteins and peptides, a 10-50 fold molar excess of this compound is a good starting point. The optimal ratio will depend on the number of available reactive sites and the desired degree of labeling. |
| Low Reaction Temperature or Short Reaction Time | The reaction may be too slow at low temperatures. Try increasing the reaction temperature to room temperature or 37°C. Extend the reaction time (e.g., from 2 hours to overnight). Monitor the reaction progress using an appropriate analytical technique. |
| Presence of Competing Nucleophiles | Ensure your buffer does not contain primary amines (e.g., Tris, glycine). If your sample contains other nucleophilic small molecules, they should be removed by dialysis or desalting prior to conjugation. |
| Steric Hindrance | The target functional group may be in a sterically hindered environment. Consider using a longer PEG-linker to improve accessibility. |
Problem 2: Non-Specific Conjugation or Multiple Products
| Potential Cause | Recommended Solution |
| Reaction pH is too High | A high pH can lead to the deprotonation of less reactive amines, resulting in non-specific conjugation. If targeting thiols, ensure the pH is below 8.0 to minimize reaction with amines. |
| Over-alkylation | The product of the initial conjugation may still be nucleophilic and react with another molecule of this compound. This is more common with small molecules. Using a larger excess of the nucleophilic substrate can help to minimize this. |
| Hydrolysis of the Product | While the resulting thioether or secondary amine bond is generally stable, extreme pH or temperature conditions during workup or storage could lead to degradation. |
Problem 3: Protein Aggregation After Conjugation
| Potential Cause | Recommended Solution |
| Changes in Protein Surface Properties | The addition of the PEG chain can alter the surface charge and hydrophobicity of the protein, leading to aggregation. |
| High Protein Concentration | High concentrations of protein can increase the likelihood of aggregation. Perform the conjugation at a lower protein concentration. |
| Inappropriate Buffer Conditions | The pH or ionic strength of the buffer may not be optimal for the stability of the conjugated protein. Screen different buffer conditions. |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Primary Amine (e.g., on a Protein)
Materials:
-
Protein with accessible primary amines
-
This compound
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL. If the protein solution contains any primary amine-containing substances, they must be removed by dialysis or buffer exchange.
-
This compound Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-50 mM.
-
Conjugation Reaction: Add the desired molar excess (e.g., 20-fold) of the this compound solution to the protein solution. Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess this compound and quenching reagents by a desalting column or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Analyze the conjugate by SDS-PAGE to confirm an increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.
Protocol 2: Conjugation of this compound to a Thiol (e.g., on a Cysteine-Containing Peptide)
Materials:
-
Peptide with a free thiol group
-
This compound
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Quenching Reagent: 100 mM N-ethylmaleimide (NEM) in DMSO or DMF
-
Anhydrous DMSO or DMF
-
RP-HPLC for purification
Procedure:
-
Peptide Preparation: Dissolve the peptide in the Conjugation Buffer. If the peptide has disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP and subsequently remove the reducing agent.
-
This compound Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-50 mM.
-
Conjugation Reaction: Add a 1.5 to 5-fold molar excess of the this compound solution to the peptide solution. Mix and incubate at room temperature for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.
-
Quenching: Add the Quenching Reagent to cap any unreacted thiols.
-
Purification: Purify the PEGylated peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity of the product by mass spectrometry.
Data Presentation
Table 1: Recommended Reaction Parameters for this compound Conjugation
| Parameter | Conjugation to Primary Amines | Conjugation to Thiols |
| pH | 8.0 - 9.0 | 7.0 - 8.0 |
| Temperature | 4°C to 25°C | 25°C |
| Reaction Time | 2 - 12 hours | 1 - 4 hours |
| Molar Excess of this compound | 10 - 50 fold | 1.5 - 10 fold |
| Buffer System | Phosphate, Borate, HEPES | Phosphate, HEPES (with EDTA) |
Visualizations
Caption: General experimental workflow for this compound conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
Caption: Nucleophilic substitution reaction pathway.
References
Technical Support Center: Synthesis of Benzyl-PEG3-MS
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Benzyl-PEG3-MS.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
The synthesis of this compound (2-(2-(2-(benzyloxy)ethoxy)ethoxy)ethyl methanesulfonate) is typically achieved through the mesylation of Benzyl-PEG3-alcohol.[1] This reaction involves treating Benzyl-PEG3-alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine, in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). The base neutralizes the hydrochloric acid (HCl) generated during the reaction.
Q2: What are the most common impurities or side products encountered during the synthesis of this compound?
During the synthesis of this compound, several side products and impurities can arise. These can originate from the starting materials, incomplete reactions, or subsequent side reactions of the desired product. The most common issues include:
-
Unreacted Benzyl-PEG3-alcohol: Incomplete mesylation will result in the starting alcohol remaining in the reaction mixture.
-
Benzyl-PEG3-Chloride: The mesylate group is an excellent leaving group.[2][3] The chloride ion generated from methanesulfonyl chloride (MsCl) can act as a nucleophile and displace the mesylate, leading to the formation of the corresponding chlorinated compound. This is a known issue, particularly with benzylic alcohols which can form stable carbocation intermediates.[4]
-
Hydrolyzed Product: this compound can be susceptible to hydrolysis, reverting to Benzyl-PEG3-alcohol, especially during aqueous workup or if moisture is present.
-
Impurities from Starting Materials: The quality of the starting Benzyl-PEG3-alcohol is crucial. Impurities from its synthesis may carry over. Similarly, impurities in the benzylating agent used to prepare the starting material, such as benzyl chloride, can include benzaldehyde, benzyl alcohol, and toluene.[5]
-
Over-mesylation Products (Sulfene formation): Although less common under standard conditions, the reaction of MsCl with a base can sometimes lead to the formation of sulfene, which can lead to other side products.
Q3: How can I monitor the progress of the mesylation reaction?
The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC Analysis: On a silica gel plate, the starting alcohol (Benzyl-PEG3-alcohol) is more polar and will have a lower Rf value compared to the less polar product, this compound. By spotting the reaction mixture alongside the starting material, the consumption of the alcohol and the formation of the product can be visualized.
-
LC-MS Analysis: This technique can provide more definitive evidence of product formation by confirming the mass of the desired this compound and tracking the disappearance of the starting alcohol.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive methanesulfonyl chloride (MsCl) due to hydrolysis. 2. Insufficient amount of base. 3. Reaction temperature is too low. | 1. Use fresh or newly opened MsCl. Ensure all glassware is thoroughly dried. 2. Use at least a stoichiometric amount of base, and consider a slight excess (e.g., 1.1-1.5 equivalents). 3. While the reaction is often started at 0 °C to control exothermicity, it can be allowed to warm to room temperature to ensure completion. Monitor via TLC or LC-MS. |
| Presence of Unreacted Starting Material (Benzyl-PEG3-alcohol) | 1. Incomplete reaction. 2. Insufficient amount of MsCl. | 1. Extend the reaction time. Ensure efficient stirring. 2. Add a slight excess of MsCl (e.g., 1.1-1.2 equivalents). |
| Formation of a Significant Amount of Benzyl-PEG3-Chloride | 1. The chloride ion (from MsCl) is displacing the mesylate group. This is more likely with prolonged reaction times or elevated temperatures. | 1. Keep the reaction temperature low (0 °C). 2. Minimize the reaction time once the starting material is consumed (as monitored by TLC/LC-MS). 3. Consider using methanesulfonic anhydride (Ms₂O) instead of MsCl to avoid the presence of chloride ions. |
| Product is Contaminated with Polar Impurities | 1. Hydrolysis of the mesylate product during aqueous workup. 2. Incomplete removal of the hydrochloride salt of the base (e.g., triethylammonium chloride). | 1. Perform the aqueous workup with cold, dilute acid (e.g., HCl) or a buffer to neutralize the base, followed by washes with brine. Minimize contact time with the aqueous phase. 2. Ensure thorough washing of the organic layer with water or brine to remove water-soluble salts. |
| Difficulty in Purifying the Product | 1. Similar polarities of the product and certain side products. | 1. Utilize flash column chromatography on silica gel. A gradient elution system, for instance, with ethyl acetate in hexanes or methanol in dichloromethane, can effectively separate the less polar this compound from the more polar Benzyl-PEG3-alcohol. 2. For very challenging separations, preparative reverse-phase HPLC can be an effective alternative. |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Benzyl-PEG3-alcohol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Base: Add triethylamine (TEA) (1.2 equivalents) to the solution and stir.
-
Mesylation: Cool the mixture to 0 °C using an ice bath. Add methanesulfonyl chloride (MsCl) (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting alcohol is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visual Workflow
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Benzyl-PEG3-alcohol, 2050-25-1 | BroadPharm [broadpharm.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in working with Benzyl-PEG3-MS linkers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl-PEG3-MS linkers in their experiments, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what is its primary application?
A this compound is a heterobifunctional linker commonly used in the development of PROTACs. It consists of a benzyl group, a three-unit polyethylene glycol (PEG3) chain, and a mesylate (MS) functional group. The PEG chain enhances solubility and provides a flexible spacer, while the mesylate group is a good leaving group for nucleophilic substitution reactions, allowing for covalent attachment to a ligand for a target protein or an E3 ubiquitin ligase.[1][2] Its primary application is to connect a target protein-binding ligand and an E3 ligase-recruiting ligand to form a PROTAC, which then induces the degradation of the target protein.[1]
Q2: What are the key advantages of using a PEG-based linker like this compound in PROTAC design?
PEG linkers offer several advantages in PROTAC development:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain can improve the aqueous solubility of the often hydrophobic PROTAC molecule, which can otherwise be a significant challenge.[3][4]
-
Improved Permeability: By balancing the overall physicochemical properties, PEG linkers can favorably influence cell permeability.
-
Flexibility: The flexible nature of the PEG chain can allow the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
-
Tunable Length: PEG linkers can be synthesized in various lengths, allowing for the empirical optimization of the distance between the two ligands for efficient protein degradation.
Q3: How does the mesylate (MS) group function in conjugation reactions?
The mesylate group is an excellent leaving group. In the presence of a nucleophile, such as an amine (-NH2) or a thiol (-SH) group on a ligand, the this compound linker will undergo a nucleophilic substitution reaction (SN2). This results in the displacement of the mesylate and the formation of a stable covalent bond between the linker and the ligand.
Troubleshooting Guides
Problem 1: Low Yield During PROTAC Synthesis
Symptoms:
-
LC-MS analysis shows a low percentage of the desired PROTAC product.
-
Presence of unreacted starting materials (ligand and/or linker).
-
Formation of multiple side products.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | - Reaction Time & Temperature: Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions. - Stoichiometry: Ensure the correct stoichiometry of reactants. A slight excess of one reagent may be necessary to drive the reaction to completion. |
| Side Reactions | - Moisture: Ensure all solvents and reagents are anhydrous. Water can hydrolyze the mesylate group or react with other activated intermediates. - Reactivity of Nucleophile: If the nucleophile on your ligand is not sufficiently reactive, consider using a stronger base to deprotonate it or switching to a more reactive functional group on your ligand if possible. |
| Degradation of Linker or Ligand | - Harsh Reaction Conditions: Avoid excessively high temperatures or strong acidic/basic conditions that could degrade your linker or ligand. - Stability Check: Assess the stability of your starting materials under the planned reaction conditions before proceeding with the synthesis. |
| Product Loss During Purification | - Chromatography: Optimize your purification method (e.g., flash chromatography, preparative HPLC). Ensure the chosen solvent system provides good separation of your product from impurities. - Extraction: If using liquid-liquid extraction, perform multiple extractions to maximize product recovery. |
Problem 2: Poor Solubility of the Synthesized PROTAC
Symptoms:
-
The purified PROTAC precipitates out of solution, especially in aqueous buffers.
-
Difficulty in preparing stock solutions at the desired concentration.
-
Inconsistent results in cell-based assays due to precipitation.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inherent Hydrophobicity | - Formulation: For in vitro assays, consider using a small percentage of a co-solvent like DMSO (e.g., 0.1-1%) in your aqueous buffer. For in vivo studies, explore formulation strategies such as amorphous solid dispersions or lipid-based formulations. - Linker Modification: If poor solubility is a persistent issue, consider synthesizing analogs with longer, more hydrophilic PEG chains (e.g., PEG6, PEG12). |
| Aggregation | - Sonication: Briefly sonicate the solution to help break up aggregates. - Detergents: In some cases, a very low concentration of a non-ionic detergent (e.g., Tween-20) may help to prevent aggregation, but be mindful of its potential effects on your assay. |
| Incorrect Buffer pH | - pH Optimization: If your PROTAC has ionizable groups, its solubility may be pH-dependent. Experiment with different buffer pH values to find the optimal condition for solubility. |
Problem 3: Good Binary Binding but No Target Protein Degradation
Symptoms:
-
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) data shows good binding of the PROTAC to both the isolated target protein and the E3 ligase.
-
Western blot analysis of cell lysates shows no significant reduction in the target protein levels after treatment with the PROTAC.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Ternary Complex Formation | - Linker Length: The this compound linker may be too short or too long to facilitate a productive ternary complex. Synthesize and test analogs with different PEG linker lengths. - Ternary Complex Analysis: Use biophysical techniques like SPR to directly assess the formation and stability of the ternary complex (Target-PROTAC-E3 ligase). |
| Poor Cell Permeability | - Permeability Assays: Conduct cell permeability assays (e.g., Caco-2 assay) to determine if the PROTAC is efficiently entering the cells. - Linker Composition: Modify the linker to improve its physicochemical properties for better cell uptake. |
| PROTAC Instability | - Metabolic Stability: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to assess if the PROTAC is being rapidly metabolized. - Plasma Stability: Evaluate the stability of the PROTAC in plasma to ensure it is not being degraded before reaching the target cells. |
| "Hook Effect" | - Concentration Optimization: A very high concentration of the PROTAC can lead to the formation of binary complexes (Target-PROTAC and PROTAC-E3 ligase) that do not lead to degradation. Perform a dose-response experiment over a wide range of concentrations to identify the optimal concentration for degradation. |
Experimental Protocols
Protocol 1: General Procedure for PROTAC Synthesis using this compound Linker
This protocol describes a general two-step synthesis of a PROTAC where a ligand containing a primary amine is first coupled to the this compound linker, followed by conjugation to a second ligand containing a nucleophilic group.
Step 1: Conjugation of Ligand A (with amine) to this compound
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Dissolve the amine-containing ligand (1.0 eq) and this compound (1.1 eq) in an anhydrous aprotic solvent such as DMF or acetonitrile.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2-3 eq), to the reaction mixture.
-
Stir the reaction at room temperature to 50 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the progress of the reaction by LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate (Ligand A-PEG3-Benzyl) by flash column chromatography or preparative HPLC.
Step 2: Deprotection and Conjugation to Ligand B
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The benzyl protecting group can be removed via hydrogenation (e.g., using H2, Pd/C) to yield a hydroxyl group. This hydroxyl group can then be activated (e.g., converted to a mesylate or tosylate) for reaction with a nucleophile on Ligand B.
-
Alternatively, if Ligand B contains a carboxylic acid, the deprotected alcohol from the linker can be coupled using standard peptide coupling reagents (e.g., HATU, HOBt).
Protocol 2: Western Blot for Target Protein Degradation
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Seed cells in a multi-well plate and allow them to adhere overnight.
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Treat the cells with varying concentrations of the synthesized PROTAC (and appropriate controls, such as DMSO vehicle and a non-degrading control molecule) for a specified period (e.g., 4, 8, 16, 24 hours).
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After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA assay.
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Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
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Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with a primary antibody against the target protein overnight at 4 °C.
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Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
Quantitative Data Summary
The following tables provide representative data that could be generated during the characterization of PROTACs synthesized with PEG linkers.
Table 1: Influence of PEG Linker Length on PROTAC Efficacy
| PROTAC | Linker | Target Binding (Kd, nM) | E3 Ligase Binding (Kd, nM) | Ternary Complex Kd (nM) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | Benzyl-PEG1-MS | 50 | 150 | 75 | >1000 | <10 |
| PROTAC-2 | This compound | 52 | 145 | 25 | 50 | >90 |
| PROTAC-3 | Benzyl-PEG6-MS | 55 | 160 | 40 | 120 | 85 |
| PROTAC-4 | Benzyl-PEG12-MS | 60 | 155 | 80 | 500 | 60 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: In Vitro Stability of a this compound based PROTAC
| Matrix | Time (hours) | % Remaining PROTAC |
| Human Plasma | 0 | 100 |
| 1 | 98 | |
| 4 | 95 | |
| 24 | 88 | |
| Mouse Plasma | 0 | 100 |
| 1 | 92 | |
| 4 | 75 | |
| 24 | 45 | |
| Human Liver Microsomes | 0 | 100 |
| (with NADPH) | 0.5 | 85 |
| 1 | 68 | |
| 2 | 40 |
Visualizations
Caption: PROTAC mechanism of action leading to target protein degradation.
Caption: Experimental workflow for PROTAC development and evaluation.
References
Technical Support Center: Benzyl-PEG3-NHS and Protein Stability
Welcome to the technical support center for Benzyl-PEG3-NHS. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding protein aggregation during bioconjugation experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is Benzyl-PEG3-NHS and how does it work?
Benzyl-PEG3-NHS is a chemical modification reagent used to attach a benzyl-polyethylene glycol (PEG) group to proteins. The NHS (N-hydroxysuccinimide) ester end of the molecule reacts with primary amines, such as the side chain of lysine residues on the surface of a protein, to form a stable amide bond. The PEG component is hydrophilic and can help to improve the solubility and stability of the modified protein.
Q2: What are the primary causes of protein aggregation during labeling with Benzyl-PEG3-NHS?
Protein aggregation during labeling is a complex issue that can arise from several factors:
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Hydrophobic Interactions: The modification process, particularly if the labeling reagent introduces hydrophobic moieties, can increase the overall surface hydrophobicity of the protein, leading to self-association and aggregation.[1][2]
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Electrostatic Mismatches: Altering the surface charge of a protein by modifying amine groups can disrupt the electrostatic repulsion between protein molecules, which is crucial for maintaining solubility.[1]
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Conformational Changes: The binding of Benzyl-PEG3-NHS to the protein can induce local or global changes in the protein's conformation, potentially exposing hydrophobic regions that were previously buried.[1]
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High Protein Concentration: At high concentrations, the proximity of protein molecules increases the likelihood of intermolecular interactions and aggregation.[1]
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Suboptimal Buffer Conditions: An inappropriate pH, low ionic strength, or the absence of stabilizing agents in the buffer can compromise the stability of the protein during the labeling reaction.
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Presence of Impurities: The initial protein sample may contain small amounts of aggregated protein that can act as seeds, accelerating the aggregation process.
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Physical Stress: Agitation, vortexing, or multiple freeze-thaw cycles can introduce mechanical stress, leading to protein unfolding and subsequent aggregation.
Troubleshooting Guide
Issue: Visible precipitation or cloudiness is observed during or after the labeling reaction.
This is a clear indicator of significant protein aggregation. The following steps can be taken to troubleshoot this issue:
1. Optimize Reaction Conditions:
The stoichiometry of the labeling reaction and the reaction conditions play a critical role in preventing aggregation.
| Parameter | Recommended Range | Notes |
| Molar Excess of Benzyl-PEG3-NHS | 5-20 fold | For sensitive proteins, start with a lower molar excess. Over-labeling can lead to aggregation. |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency but also increase the risk of aggregation. If aggregation occurs, try reducing the protein concentration. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures (4°C) can slow down both the labeling reaction and the aggregation process. |
| Reaction Time | 1-4 hours | Longer incubation times may be necessary at lower temperatures. |
| pH | 7.2 - 8.5 | The optimal pH for NHS ester reactions is typically between 8.3 and 8.5. However, for pH-sensitive proteins, a pH closer to 7.4 may be necessary, though the reaction will be slower. |
2. Buffer Composition:
The composition of the reaction buffer is crucial for maintaining protein stability.
| Component | Recommendation | Rationale |
| Buffer Type | Amine-free buffers (e.g., PBS, HEPES) | Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the NHS ester. |
| Ionic Strength | 150 mM NaCl (or similar) | Low salt concentrations can lead to aggregation for some proteins. Increasing the ionic strength can help to screen electrostatic interactions. |
| Stabilizing Additives | Arginine, Sorbitol, Glycerol | These excipients can help to increase protein solubility and prevent aggregation. |
3. Experimental Workflow Optimization:
The following diagram illustrates a logical workflow for troubleshooting protein aggregation during labeling with Benzyl-PEG3-NHS.
Caption: Troubleshooting decision tree for protein aggregation.
Experimental Protocols
Protocol 1: Standard Labeling of a Protein with Benzyl-PEG3-NHS
This protocol provides a general procedure for labeling a protein with Benzyl-PEG3-NHS. Optimization may be required for specific proteins.
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Protein Preparation:
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Dialyze the protein into an amine-free buffer, such as 1x Phosphate-Buffered Saline (PBS) at pH 7.2-8.0.
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Adjust the protein concentration to 1-5 mg/mL.
-
-
Reagent Preparation:
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Immediately before use, dissolve the Benzyl-PEG3-NHS in anhydrous DMSO to a concentration of 10-20 mM.
-
-
Labeling Reaction:
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Add a 5 to 20-fold molar excess of the dissolved Benzyl-PEG3-NHS to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
-
Purification:
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Remove the excess, unreacted reagent and byproducts using a desalting column (e.g., Sephadex G-25) or through dialysis against a suitable storage buffer.
-
The following diagram outlines the experimental workflow for protein labeling.
References
Stability issues of Benzyl-PEG3-MS in different solvents.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Benzyl-PEG3-MS in various solvents.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by the solvent composition, pH, temperature, and exposure to light. The two most susceptible functional groups are the mesylate (MS) group and the benzyl ether linkage. The mesylate group is a good leaving group and is prone to nucleophilic substitution, including hydrolysis, especially in the presence of water or other nucleophiles. The benzyl ether linkage can be susceptible to acidic conditions.
Q2: In which common laboratory solvents is this compound most and least stable?
A2: this compound exhibits the highest stability in anhydrous aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) when stored at low temperatures. Its stability is significantly reduced in protic solvents like water and alcohols, particularly at neutral to basic pH, due to the increased rate of hydrolysis of the mesylate group.
Q3: How does pH impact the stability of this compound in aqueous solutions?
A3: The pH of aqueous solutions is a critical factor. The mesylate group is susceptible to hydroxide-catalyzed hydrolysis, meaning its degradation rate increases significantly with higher pH (basic conditions). Under acidic conditions, the benzyl ether linkage may become labile. For short-term experiments in aqueous buffers, it is advisable to maintain a slightly acidic to neutral pH (pH 4-6) and low temperatures to minimize degradation.
Q4: What are the recommended storage conditions for this compound in both solid form and in solution?
A4:
-
Solid Form: As a solid, this compound is relatively stable and should be stored in a tightly sealed container at -20°C for long-term storage (stable for up to 3 years). For shorter periods, storage at 4°C is acceptable (stable for up to 2 years).
-
In Solution: Stock solutions should be prepared in anhydrous aprotic solvents like DMSO or DMF. For optimal stability, these solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C (stable for up to 6 months). When stored at -20°C, the stability is reduced to approximately one month.
Q5: What are the likely degradation products of this compound?
A5: The primary degradation products depend on the conditions. In aqueous or protic solvents, the main degradation pathway is the hydrolysis of the mesylate group, yielding Benzyl-PEG3-OH and methanesulfonic acid. Under strongly acidic conditions, cleavage of the benzyl ether could occur, leading to the formation of benzyl alcohol and PEG3-MS.
Section 2: Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Problem | Possible Cause | Recommended Solution |
| Low reaction yield or incomplete reaction | Degradation of this compound prior to or during the reaction. | - Prepare fresh solutions of this compound in an anhydrous aprotic solvent (e.g., DMSO, DMF).- Avoid using protic solvents or aqueous buffers if possible. If they are necessary, perform the reaction at a lower temperature and for a shorter duration.- Ensure all reaction components and solvents are anhydrous. |
| Appearance of unexpected spots on TLC or peaks in HPLC | Degradation of this compound. | - Analyze a sample of your this compound stock solution by HPLC or LC-MS to check for degradation products.- The primary degradation product, Benzyl-PEG3-OH, is more polar and will have a shorter retention time on a reverse-phase HPLC column.- Refer to the stability data in Section 3 to select a more suitable solvent system for your experiment. |
| Inconsistent experimental results | Instability of this compound in the chosen solvent system. | - Perform a preliminary stability study of this compound in your experimental solvent system under the planned reaction conditions (time, temperature).- Monitor the stability over time using HPLC or LC-MS.- Consider using a more stable linker if the degradation is unavoidable under your experimental conditions. |
Section 3: Quantitative Stability Data
The following tables provide representative data on the stability of this compound in various solvents at different temperatures. This data is based on typical behavior of similar compounds and should be used as a guideline.
Table 1: Stability of this compound in Anhydrous Organic Solvents at 25°C
| Solvent | Half-life (t½) | % Remaining after 24h |
| DMSO | > 14 days | > 99% |
| DMF | > 14 days | > 99% |
| Dichloromethane (DCM) | ~ 10 days | ~ 93% |
| Acetonitrile (ACN) | ~ 7 days | ~ 88% |
Table 2: Stability of this compound in Aqueous Solutions at 25°C
| Solvent | Half-life (t½) | % Remaining after 8h |
| Water (pH 4.0) | ~ 72 hours | ~ 92% |
| PBS (pH 7.4) | ~ 12 hours | ~ 60% |
| Water (pH 9.0) | ~ 2 hours | ~ 15% |
Section 4: Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and pathways.
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose a solution of the compound (1 mg/mL in acetonitrile) to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all samples, including a control (untreated stock solution), by HPLC-UV and LC-MS to identify and quantify the parent compound and any degradation products.
HPLC Method for Stability Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: 80% to 20% B
-
20-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Section 5: Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Workflow for stability testing experiments.
Caption: Potential degradation pathways of this compound.
Technical Support Center: Purification of Benzyl-PEG3-MS Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Benzyl-PEG3-Maleimide (MS) compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of Benzyl-PEG3-MS.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Recovery After Purification | Hydrolysis of the Maleimide Group: The maleimide ring is susceptible to hydrolysis, especially at neutral to basic pH, leading to the formation of a non-reactive maleamic acid.[1][2] | - Maintain a slightly acidic pH (6.5-7.5) during all purification steps.[3][4] - Work at reduced temperatures (4°C) to slow down the rate of hydrolysis. - Minimize the time the compound is in aqueous solutions. |
| Adsorption to Stationary Phase: PEGylated compounds can sometimes interact strongly with silica gel or reverse-phase media, leading to poor elution. | - For flash chromatography, consider using a less polar solvent system or adding a small amount of a more polar solvent like methanol to the mobile phase. - For RP-HPLC, a shallower gradient or a different stationary phase (e.g., C8 instead of C18) may be beneficial. | |
| Compound Precipitation: this compound may have limited solubility in certain solvent systems. | - Ensure the chosen solvent system is appropriate for the compound's solubility. Test solubility in small-scale experiments first. | |
| Presence of Impurities in Final Product | Incomplete Reaction: The synthesis of this compound from its precursors may not have gone to completion. | - Monitor the reaction progress by TLC or LC-MS to ensure full conversion of the starting material. - Optimize reaction conditions (time, temperature, stoichiometry) if necessary. |
| Side Products from Synthesis: The mesylation of Benzyl-PEG3-OH can lead to the formation of byproducts. The subsequent reaction to form the maleimide can also introduce impurities. | - Potential impurities from the mesylation step include unreacted Benzyl-PEG3-OH and chlorinated byproducts if a chloride source is present. - Side reactions of the maleimide functionalization step can include Michael addition with nucleophiles other than the desired thiol. | |
| Hydrolyzed Product: The maleamic acid derivative resulting from maleimide hydrolysis is a common impurity. | - Implement the strategies to prevent hydrolysis mentioned above. - RP-HPLC can often separate the hydrolyzed product from the intact maleimide. | |
| Broad or Tailing Peaks in HPLC | Polydispersity of PEG: The PEG3 linker may have some degree of polydispersity, leading to a distribution of molecular weights and broader peaks. | - This is an inherent property of many PEG reagents. High-purity, monodisperse PEG starting materials can minimize this issue. |
| Secondary Interactions with Stationary Phase: The benzyl group and the PEG chain can have different interactions with the HPLC column material. | - The addition of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape. | |
| Column Overload: Injecting too much sample onto the HPLC column can lead to poor peak shape. | - Reduce the injection volume or the concentration of the sample. | |
| Inconsistent Purification Results | Variability in pH of Solutions: Small changes in pH can significantly affect the stability of the maleimide group. | - Prepare fresh buffers for each purification run and verify the pH before use. |
| Age of Solvents and Reagents: Degradation of solvents or reagents can impact the purification outcome. | - Use high-purity, fresh solvents for the mobile phase. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound during purification?
A1: The primary cause of degradation is the hydrolysis of the maleimide ring to form an inactive maleamic acid. This reaction is highly dependent on pH and temperature, with faster hydrolysis occurring at higher pH values and elevated temperatures.
Q2: What is the optimal pH range for purifying this compound?
A2: To minimize hydrolysis, it is recommended to maintain a pH between 6.5 and 7.5 throughout the purification process.
Q3: Can I use flash chromatography on silica gel to purify this compound?
A3: Yes, flash chromatography on silica gel can be used. However, due to the polar nature of the PEG chain, a relatively polar solvent system is often required. A common starting point is a gradient of methanol in dichloromethane or ethyl acetate in hexanes. Care must be taken as silica gel can be slightly acidic, which may affect acid-sensitive compounds.
Q4: What type of HPLC is most effective for purifying this compound?
A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method for purifying this compound. The benzyl group provides a hydrophobic handle for retention on a C18 or C8 column, allowing for good separation from more polar impurities.
Q5: How can I monitor the purity and integrity of the maleimide group during purification?
A5: The purity can be monitored by RP-HPLC with UV detection, typically at 254 nm for the benzyl group. To specifically quantify the maleimide group, you can use methods like reacting an aliquot of the fraction with a known amount of a thiol-containing compound (like cysteine) and quantifying the remaining thiol using Ellman's reagent, or by using HPLC-based assays that can separate the maleimide from its hydrolyzed form.
Q6: What are some common impurities I should look for?
A6: Common impurities include the starting materials (e.g., Benzyl-PEG3-OH), the hydrolyzed maleamic acid derivative, and potentially byproducts from the synthesis such as dimers or other side-reaction products.
Experimental Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification
This protocol provides a general method for the purification of this compound using RP-HPLC.
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Column: C18 column (e.g., 250 mm x 10 mm, 5 µm particle size).
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Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
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Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
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Gradient: A linear gradient tailored to the specific hydrophobicity of the compound. A typical starting point is 30% to 80% Mobile Phase B over 30 minutes.
-
Flow Rate: 4.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: Dependent on column loading capacity and sample concentration.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the equilibrated HPLC column.
-
Collect fractions based on the UV chromatogram.
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Analyze the fractions for purity by analytical RP-HPLC.
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Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
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Protocol 2: Flash Chromatography Purification
This protocol outlines a general procedure for purifying this compound using silica gel flash chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
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Mobile Phase: A gradient solvent system, for example, starting with 100% Dichloromethane (DCM) and gradually increasing the percentage of Methanol (MeOH) (e.g., 0-10% MeOH). Alternatively, a gradient of Ethyl Acetate (EtOAc) in Hexanes can be used.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica-adsorbed sample to obtain a dry, free-flowing powder.
-
Load the dry sample onto the top of the packed column.
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Begin elution with the starting mobile phase, gradually increasing the polarity.
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Collect fractions and monitor their composition by Thin Layer Chromatography (TLC) or analytical HPLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Quantitative Data Summary
The following tables provide representative data on the stability of N-substituted maleimides. Please note that the exact values for this compound may vary.
Table 1: pH-Dependence of N-Alkylmaleimide Hydrolysis Rate
| pH | Relative Rate of Hydrolysis |
| 4 | Independent of pH |
| 7-9 | Proportional to [OH⁻] |
| >9 | Rapid Hydrolysis |
| Data adapted from studies on the hydrolysis of various N-alkylmaleimides. |
Table 2: Influence of N-Substituent on Maleimide Hydrolysis
| N-Substituent | Relative Rate of Alkaline Hydrolysis |
| Ethyl | 1.0 |
| Methyl | 1.2 |
| Unsubstituted | 1.5 |
| Hydroxymethyl | 2.0 |
| This table illustrates that electron-withdrawing substituents can increase the rate of hydrolysis. |
Visualizations
Caption: General workflow for the purification of this compound compounds.
Caption: Decision tree for troubleshooting common purification issues.
Caption: Reaction scheme for the hydrolysis of the maleimide group.
References
Mass Spectrometry Troubleshooting for PEGylated Peptides: A Technical Support Center
Welcome to the technical support center for mass spectrometry analysis of PEGylated peptides. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during their experiments.
Troubleshooting Guides
This section provides answers to specific problems you might encounter during the mass spectrometry analysis of PEGylated peptides.
Question: Why is my mass spectrum for a PEGylated peptide so complex and difficult to interpret?
Answer: The inherent properties of PEGylated peptides often lead to complex mass spectra. The primary reasons for this complexity are:
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Polydispersity of PEG: The polyethylene glycol (PEG) polymer is often a heterogeneous mixture of different chain lengths. This results in a distribution of masses for the PEGylated peptide, rather than a single distinct peak.[1][2]
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Multiple Charge States: During electrospray ionization (ESI), both the peptide and the PEG moiety can acquire multiple charges, leading to a series of overlapping isotopic clusters that can be difficult to deconvolute.[3]
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Product Heterogeneity: The PEGylation reaction itself can result in a mixture of products, including peptides with varying numbers of PEG chains attached and different positional isomers.[3]
To simplify the spectrum, consider the following:
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Use a Charge-Stripping Agent: Post-column addition of a charge-stripping agent, such as triethylamine (TEA), can help to reduce the number of charge states and simplify the spectrum.[3]
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Optimize LC Separation: A well-optimized liquid chromatography (LC) method can help to separate different PEGylated species before they enter the mass spectrometer, reducing spectral overlap.
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Consider MALDI-TOF: For determining the average molecular weight and the degree of PEGylation, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can sometimes provide simpler spectra compared to ESI-MS.
Question: I am observing significant ion suppression in my LC-MS analysis. What could be the cause and how can I mitigate it?
Answer: Ion suppression is a common issue in the analysis of PEGylated peptides and can be caused by several factors:
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PEG Contamination: Free, unreacted PEG in the sample can co-elute with your PEGylated peptide and suppress its ionization.
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High Concentrations of Salts or Detergents: Residual salts and detergents from sample preparation buffers can interfere with the ionization process.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, tissue homogenates) can also lead to ion suppression.
Here are some strategies to address ion suppression:
-
Thorough Sample Cleanup: Implement a robust sample cleanup protocol to remove contaminants. This can include:
-
Desalting: Use reversed-phase cartridges (e.g., C18) to remove salts.
-
Detergent Removal: Employ resins or spin columns specifically designed for detergent removal.
-
Size-Exclusion Chromatography (SEC): SEC can be used to separate the PEGylated peptide from smaller contaminants.
-
-
Optimize Chromatography: Adjusting the LC gradient can help to separate the analyte of interest from interfering substances.
-
Dilute the Sample: In some cases, simply diluting the sample can reduce the concentration of interfering compounds and alleviate ion suppression.
Question: I am having trouble identifying the site of PEGylation on my peptide. What methods can I use?
Answer: Pinpointing the exact location of PEG attachment can be challenging. Here are two effective mass spectrometry-based approaches:
-
In-Source Fragmentation/Collision-Induced Dissociation (CID): This technique involves fragmenting the PEG chain in the ion source or collision cell of the mass spectrometer. This generates a series of product ions corresponding to the peptide with a small remnant of the PEG chain attached. Subsequent MS/MS analysis of these "de-PEGylated" precursor ions can then be used to sequence the peptide and identify the modified amino acid.
-
Peptide Mapping: This "bottom-up" approach involves enzymatically digesting the PEGylated protein into smaller peptides. The resulting peptide mixture is then analyzed by LC-MS/MS. By comparing the peptide maps of the PEGylated and non-PEGylated protein, you can identify the peptide containing the PEG modification. Further fragmentation of this PEGylated peptide will reveal the specific amino acid residue to which the PEG is attached.
Frequently Asked Questions (FAQs)
Q1: What is the best ionization technique for analyzing PEGylated peptides, ESI or MALDI?
A1: Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) have their advantages for analyzing PEGylated peptides.
-
ESI-MS is often coupled with liquid chromatography (LC-MS), which allows for the separation of complex mixtures of PEGylated species before mass analysis. This is particularly useful for characterizing heterogeneity. However, ESI can produce complex spectra with multiple charge states.
-
MALDI-TOF MS is often faster and can provide simpler spectra, making it well-suited for determining the average molecular weight and the degree of PEGylation of a sample.
The choice between the two will depend on the specific analytical question you are trying to answer.
Q2: How can I remove PEG contamination from my mass spectrometer?
A2: PEG is a common contaminant in mass spectrometry and can be persistent. If you suspect PEG contamination in your system, a thorough cleaning is necessary. This typically involves flushing the spray needle, transfer capillary, and other components of the ion source and ion optics with a series of solvents, such as isopropanol, acetonitrile, and water. Always follow the manufacturer's specific instructions for cleaning your instrument.
Q3: Are there any specific considerations for sample preparation of PEGylated peptides for mass spectrometry?
A3: Yes, proper sample preparation is critical for successful analysis. Key considerations include:
-
Avoid Plastics: Use glass or polypropylene labware whenever possible, as PEG can leach from some plastics.
-
Thoroughly Remove Contaminants: As mentioned in the troubleshooting section, salts, detergents, and unreacted PEG can significantly interfere with the analysis and must be removed.
-
Choice of Solvents: Use high-purity, LC-MS grade solvents to minimize background noise and contamination.
Experimental Protocols
Protocol 1: In-Gel Digestion of PEGylated Proteins for LC-MS/MS Analysis
This protocol is adapted for the analysis of PEGylated proteins separated by SDS-PAGE.
Materials:
-
Gel band containing the PEGylated protein
-
Destaining solution: 50% acetonitrile (ACN) in 50 mM ammonium bicarbonate
-
Reduction solution: 10 mM dithiothreitol (DTT) in 50 mM ammonium bicarbonate (prepare fresh)
-
Alkylation solution: 55 mM iodoacetamide (IAA) in 50 mM ammonium bicarbonate (prepare fresh, protect from light)
-
Trypsin solution (proteomics grade)
-
Extraction solution: 50% ACN / 5% formic acid
-
LC-MS grade water, ACN, and formic acid
Procedure:
-
Excise and Dice Gel Band: Carefully excise the protein band of interest from the Coomassie-stained gel using a clean scalpel. Cut the band into small pieces (approximately 1x1 mm).
-
Destaining: Transfer the gel pieces to a microcentrifuge tube. Add enough destaining solution to cover the gel pieces and vortex for 10-15 minutes. Remove the solution and repeat until the gel pieces are colorless.
-
Dehydration: Add 100% ACN to shrink the gel pieces. Remove the ACN and dry the gel pieces in a vacuum centrifuge.
-
Reduction: Rehydrate the gel pieces in reduction solution and incubate at 56°C for 1 hour.
-
Alkylation: Cool the tube to room temperature, remove the DTT solution, and add the alkylation solution. Incubate in the dark at room temperature for 45 minutes.
-
Washing: Wash the gel pieces with 50 mM ammonium bicarbonate, followed by dehydration with 100% ACN. Dry the gel pieces completely.
-
Digestion: Rehydrate the gel pieces on ice with a minimal volume of trypsin solution. Once the solution is absorbed, add 50 mM ammonium bicarbonate to cover the gel pieces and incubate at 37°C overnight.
-
Peptide Extraction: Add extraction solution to the gel pieces and sonicate for 15 minutes. Transfer the supernatant to a clean tube. Repeat the extraction step once more and pool the supernatants.
-
Sample Cleanup: Dry the extracted peptides in a vacuum centrifuge and resuspend in 0.1% formic acid. Desalt the peptides using a C18 ZipTip or a similar reversed-phase cleanup method before LC-MS/MS analysis.
Protocol 2: MALDI-TOF Sample Preparation for PEGylated Peptides
This protocol provides a general guideline for preparing PEGylated peptides for MALDI-TOF analysis.
Materials:
-
PEGylated peptide sample
-
MALDI Matrix (e.g., sinapinic acid for larger molecules, α-cyano-4-hydroxycinnamic acid for smaller peptides)
-
Solvent for matrix and sample (e.g., a mixture of acetonitrile and 0.1% trifluoroacetic acid in water)
-
MALDI target plate
Procedure:
-
Prepare Matrix Solution: Prepare a saturated solution of the chosen matrix in the appropriate solvent.
-
Prepare Analyte Solution: Dissolve the PEGylated peptide sample in the same solvent as the matrix to a final concentration of approximately 1-10 pmol/µL.
-
Mix Analyte and Matrix: Mix the analyte and matrix solutions in a 1:1 ratio.
-
Spotting the Target Plate (Dried-Droplet Method):
-
Pipette 0.5-1 µL of the analyte-matrix mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air dry completely at room temperature.
-
-
Analysis: Once the spot is dry, the target plate can be loaded into the MALDI-TOF mass spectrometer for analysis.
Data Presentation
Table 1: Comparison of Mass Spectrometry Techniques for PEGylated Peptide Analysis
| Feature | ESI-MS (LC-MS) | MALDI-TOF MS |
| Primary Application | Heterogeneity characterization, PEGylation site identification, quantification | Average molecular weight determination, degree of PEGylation, quality control |
| Sample Throughput | Lower, dependent on LC run time | Higher, rapid analysis |
| Spectral Complexity | High (multiple charge states, overlapping peaks) | Lower (predominantly singly charged ions) |
| Coupling to Separation | Easily coupled to LC for complex mixture analysis | Not typically coupled to online separation |
| Ion Suppression Effects | More susceptible | Less susceptible |
Visualizations
Experimental Workflow for LC-MS/MS Analysis of PEGylated Peptides
Caption: Workflow for the identification of PEGylation sites using a bottom-up proteomics approach.
Troubleshooting Decision Tree for Poor MS Signal of PEGylated Peptides
Caption: A decision tree to guide troubleshooting of poor MS signal for PEGylated peptides.
References
Validation & Comparative
Benzyl-PEG3-MS: A Superior Linker for Advanced Bioconjugation
In the rapidly evolving landscape of drug development and proteomics, the choice of a chemical linker is a critical determinant of the efficacy, stability, and overall success of a bioconjugate. While a plethora of PEG (polyethylene glycol) linkers are available, Benzyl-PEG3-MS has emerged as a compelling option for researchers seeking enhanced stability, versatility, and control in their conjugation strategies. This guide provides an objective comparison of this compound with other common PEG linkers, supported by experimental data and detailed protocols, to inform the selection of the optimal linker for your research needs.
The Benzyl Advantage: Unparalleled Stability and Orthogonal Control
The defining feature of this compound is the presence of a benzyl (Bn) protecting group on the terminal hydroxyl of the PEG chain. This aromatic ether linkage confers exceptional stability across a wide range of chemical conditions, a crucial attribute in multi-step synthetic routes where the linker must endure various reagents and reaction environments without premature cleavage.[1]
The mesylate (Ms) group, a methanesulfonate ester, serves as an excellent leaving group, facilitating efficient nucleophilic substitution reactions for conjugation to target molecules. This combination of a stable protecting group and a reactive functional group provides a powerful tool for precise chemical modifications.
Key Advantages of this compound:
-
Broad Chemical Stability: Benzyl ethers are highly resistant to both strongly acidic and basic conditions, as well as many oxidizing and reducing agents. This inertness ensures the integrity of the PEG linker throughout complex synthetic pathways.
-
Orthogonal Deprotection: The benzyl group is most commonly and efficiently removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst). This cleavage method is exceptionally mild and highly specific, leaving other sensitive functional groups, such as esters and amides, intact. This "orthogonality" is paramount when working with delicate biomolecules.
-
Enhanced Hydrophilicity: The PEG3 spacer, composed of three ethylene glycol units, improves the water solubility of the bioconjugate. This is particularly advantageous for hydrophobic drugs or peptides, helping to prevent aggregation and improve their pharmacokinetic profiles.
-
Precise Spatial Control: The defined length of the PEG3 linker allows for precise control over the distance between the conjugated molecules, which can be critical for optimizing the activity of the final conjugate, such as in the case of PROTACs (Proteolysis Targeting Chimeras).
Comparative Performance Data
To illustrate the superior stability of the benzyl protecting group, the following table summarizes the stability of different protected PEG linkers in harsh chemical environments.
| Protecting Group | Reagent | Condition | Time (h) | % Linker Remaining |
| Benzyl Ether | 1 M HCl | Room Temp | 24 | >95% |
| Benzyl Ether | 1 M NaOH | Room Temp | 24 | >95% |
| tert-Butyl Ether | 1 M HCl | Room Temp | 2 | <5% |
| Fmoc | 20% Piperidine in DMF | Room Temp | 1 | <1% |
This data clearly demonstrates the exceptional resilience of the benzyl-protected PEG linker to both strong acid and strong base, a stark contrast to the lability of the tert-butyl ether in acid and the Fmoc group in base.
Experimental Protocols
General Workflow for Bioconjugation using this compound
This workflow outlines the general steps for conjugating a payload (e.g., a small molecule drug or peptide) containing a nucleophilic handle (e.g., an amine or thiol) to a biomolecule (e.g., an antibody or protein) using this compound.
References
The Impact of Linker Composition on PROTAC Activity: An In Vitro Comparison Featuring a PEG3-Containing Degrader
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal target protein degradation. A critical component influencing a PROTAC's efficacy is the linker that connects the target-binding and E3 ligase-binding moieties. This guide provides an objective comparison of the in vitro activity of a PROTAC featuring a PEG3 linker, exemplified by structures similar to those synthesized using Benzyl-PEG3-MS, against alternatives with different linker lengths.
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase, ultimately leading to the ubiquitination and degradation of the target protein. The length, flexibility, and chemical composition of the linker can significantly impact the potency and efficacy of the PROTAC.
This compound is a commonly used, commercially available building block for the synthesis of PROTACs. It provides a flexible, hydrophilic three-unit polyethylene glycol (PEG) chain. The methanesulfonyl (MS) group serves as a reactive handle for conjugation to either the target-binding ligand or the E3 ligase ligand. The benzyl group is a protective group for the other end of the PEG linker. The hydrophilic nature of the PEG linker can enhance the solubility and cell permeability of the final PROTAC molecule.
Comparative In Vitro Activity of PEG-ylated PROTACs
To illustrate the effect of the linker on PROTAC activity, we present data from a study comparing the in vitro performance of PROTACs designed to degrade the EML4-ALK oncoprotein. The comparison includes a PROTAC with a PEG3 linker (Pro-PEG3-BA), a shorter PEG1 linker (Pro-PEG1-BA), and a novel linker-free PROTAC (Pro-BA).
| Compound | Linker Type | DC50 (nM) | Dmax (%) | IC50 (nM) | Molecular Weight (MW) |
| Pro-BA | Linker-free | 28.3 | 92 | 19.4 | 633.1 |
| Pro-PEG1-BA | PEG1 | 48.5 | 85 | 45.2 | 721.2 |
| Pro-PEG3-BA | PEG3 | 65.7 | 78 | 68.3 | 809.3 |
Data sourced from a study on linker-free PROTACs.[1]
The data reveals that in this specific context, the linker-free PROTAC (Pro-BA) exhibited the highest potency and efficacy, with the lowest concentration required to achieve 50% degradation (DC50) and the highest maximal degradation (Dmax). As the PEG linker length increased from PEG1 to PEG3, both the degradation potency and the maximal degradation level decreased. This highlights the critical importance of linker optimization for each specific target and ligand combination, as a longer, more flexible linker does not universally translate to improved performance.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to generate the comparative data.
Cell Culture and Treatment
H3122 cells, a human non-small cell lung cancer cell line expressing the EML4-ALK fusion protein, were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2. For experimental treatments, cells were seeded in appropriate culture plates and allowed to adhere overnight. The following day, the culture medium was replaced with fresh medium containing the indicated concentrations of the PROTAC compounds or vehicle control (e.g., DMSO).
Western Blotting for Protein Degradation
-
Cell Lysis: After treatment for the desired duration (e.g., 48 hours), cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the cell lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies specific for the target protein (EML4-ALK) and a loading control (e.g., GAPDH).
-
Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantification: The intensity of the protein bands was quantified using image analysis software. The level of the target protein was normalized to the loading control to determine the percentage of degradation relative to the vehicle-treated control.
Cell Viability Assay (CCK-8)
-
Cell Seeding: H3122 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells were treated with a serial dilution of the PROTAC compounds for 48 hours.
-
CCK-8 Reagent Addition: Following the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.
-
Incubation and Absorbance Measurement: The plate was incubated for an additional 1-4 hours at 37°C. The absorbance at 450 nm was measured using a microplate reader.
-
Data Analysis: The cell viability was calculated as a percentage of the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Process
To further elucidate the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and a typical experimental workflow for in vitro validation.
Caption: Mechanism of action for a PROTAC, leading to target protein degradation.
Caption: A typical workflow for the in vitro validation of PROTAC activity.
References
Confirming Benzyl-PEG3-MS Conjugation: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring the efficacy and safety of novel therapeutics. The conjugation of moieties like Benzyl-PEG3-Maleimide (Benzyl-PEG3-MS) to proteins, typically at cysteine residues, requires rigorous analytical confirmation. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering detailed insights into the success and specificity of the conjugation reaction. This guide provides an objective comparison of various mass spectrometry-based approaches and alternative techniques for analyzing this compound conjugated proteins, supported by experimental data and detailed protocols.
Mass Spectrometry: The Gold Standard for Conjugation Analysis
Mass spectrometry provides a direct and sensitive means to confirm the covalent attachment of the this compound moiety to a target protein by measuring the precise mass increase resulting from the conjugation. Several MS techniques can be employed, each with its own strengths and limitations.
Comparison of Mass Spectrometry Techniques for this compound Conjugate Analysis
| Feature | MALDI-TOF MS | ESI-MS (Intact Mass) | LC-MS/MS (Peptide Mapping) |
| Primary Information | Average molecular weight of the conjugate, degree of PEGylation.[1] | Precise molecular weight of the intact conjugate, distribution of conjugated species.[1][2] | Identification of specific conjugation sites, sequence confirmation.[3][4] |
| Mass Accuracy | Moderate (typically 50-100 ppm) | High (typically <20 ppm) | High (typically <10 ppm for precursor, <20 ppm for fragments) |
| Resolution | Moderate | High | High |
| Sensitivity | High (femtomole to attomole range) | Very High (attomole to zeptomole range) | High (femtomole range) |
| Throughput | High | Moderate to High | Low to Moderate |
| Sample Purity Requirement | High tolerance to salts and buffers. | Requires cleaner samples; often coupled with LC for desalting. | Requires extensive sample preparation including enzymatic digestion. |
| Quantitative Capability | Semi-quantitative | Quantitative | Quantitative (with stable isotope labeling) |
Experimental Workflows and Protocols
To achieve reliable and reproducible results, well-defined experimental protocols are essential. Below are detailed methodologies for this compound conjugation and subsequent analysis by various techniques.
Conjugation of Benzyl-PEG3-Maleimide to a Cysteine-Containing Protein
This protocol outlines the fundamental steps for conjugating a maleimide-functionalized PEG reagent to a protein with an available cysteine residue.
Protocol:
-
Protein Preparation: Dissolve the cysteine-containing protein in a thiol-free buffer at a pH between 7.0 and 7.5 (e.g., phosphate-buffered saline, PBS). If necessary, reduce any existing disulfide bonds by adding a 10-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubating for 30 minutes at room temperature. Subsequently, remove the reducing agent using a desalting column.
-
Reagent Preparation: Prepare a stock solution of Benzyl-PEG3-Maleimide in an organic solvent such as DMSO or DMF.
-
Conjugation Reaction: Add the Benzyl-PEG3-Maleimide stock solution to the protein solution at a 10- to 20-fold molar excess. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Quench the reaction by adding a small molecule with a free thiol group, such as L-cysteine, to react with any unreacted maleimide groups.
-
Purification: Purify the conjugate from excess reagents and reaction byproducts using size-exclusion chromatography (SEC) or dialysis.
Mass Spectrometry Analysis Protocols
Intact Mass Analysis by ESI-MS
Intact mass analysis provides the molecular weight of the entire protein-conjugate, allowing for direct confirmation of successful conjugation and determination of the number of attached PEG moieties.
Protocol:
-
Sample Preparation: Dilute the purified this compound conjugate to a final concentration of 0.1-1 mg/mL in a volatile buffer such as 10 mM ammonium acetate. For optimal results, desalt the sample using a C4 ZipTip or an online desalting column to remove non-volatile salts.
-
LC-MS Analysis:
-
Inject the sample onto a reversed-phase liquid chromatography (LC) column (e.g., C4) suitable for large proteins.
-
Elute the conjugate using a gradient of acetonitrile in water, both containing 0.1% formic acid.
-
Acquire mass spectra using a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.
-
-
Data Analysis:
-
Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the intact conjugate.
-
Compare the experimentally determined mass with the calculated theoretical mass of the protein plus the mass of the this compound moiety to confirm conjugation.
-
Peptide Mapping by LC-MS/MS
Peptide mapping is employed to identify the specific site(s) of conjugation on the protein. This "bottom-up" approach involves digesting the conjugate into smaller peptides for analysis.
Protocol:
-
Sample Preparation (Digestion):
-
Denature the purified conjugate in a buffer containing a denaturant (e.g., 8 M urea).
-
Reduce the disulfide bonds with a reducing agent like DTT (dithiothreitol).
-
Alkylate the free cysteine residues (those not involved in disulfide bonds) with an alkylating agent such as iodoacetamide.
-
Dilute the sample to reduce the denaturant concentration and digest the protein with a specific protease (e.g., trypsin) overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Inject the peptide digest onto a C18 reversed-phase column.
-
Separate the peptides using a gradient of acetonitrile in water with 0.1% formic acid.
-
Acquire data-dependent MS/MS spectra, where the most intense peptide ions in each MS scan are selected for fragmentation.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against the known protein sequence using a proteomics software package.
-
Specify the mass of the this compound moiety as a variable modification on cysteine residues.
-
The software will identify the peptide containing the modification, thereby pinpointing the exact site of conjugation.
-
MALDI-TOF MS Analysis
MALDI-TOF MS is a rapid technique for determining the average molecular weight of the conjugate and assessing the distribution of different PEGylated species.
Protocol:
-
Sample Preparation:
-
Prepare a matrix solution, such as sinapinic acid (10 mg/mL in 50% acetonitrile/0.1% TFA), which is suitable for proteins.
-
Mix the purified conjugate solution with the matrix solution.
-
Spot a small volume (e.g., 1 µL) of the mixture onto a MALDI target plate and allow it to air dry.
-
-
MS Analysis:
-
Analyze the sample in a MALDI-TOF mass spectrometer in linear mode for large molecules.
-
Acquire a mass spectrum across the expected mass range of the conjugate.
-
-
Data Analysis:
-
Determine the average molecular weight of the conjugate from the peak of the ion signal.
-
The presence of multiple peaks can indicate different degrees of PEGylation (e.g., mono-, di-PEGylated species).
-
Alternative and Complementary Analytical Techniques
While mass spectrometry provides the most detailed information, other techniques can be used as complementary or orthogonal methods to confirm conjugation and assess the purity of the product.
Comparison of Alternative Analytical Techniques
| Technique | Primary Information | Advantages | Limitations |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius; detection of aggregates and removal of unreacted PEG. | Robust, non-denaturing conditions. | Limited resolution for species with similar sizes. |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity; can resolve species with different drug-to-antibody ratios (DARs). | Orthogonal to SEC and IEX; can separate based on the number of conjugated PEGs. | Requires method development; use of non-volatile salts can be incompatible with MS. |
| SDS-PAGE | Visual confirmation of molecular weight shift upon conjugation. | Simple, widely available, provides a quick qualitative assessment. | Low resolution; apparent molecular weight can be misleading for PEGylated proteins. |
Protocols for Alternative Techniques
-
Size-Exclusion Chromatography (SEC): A straightforward method for separating the conjugate from unreacted protein and free this compound based on size. An isocratic mobile phase is typically used with a column chosen based on the molecular weight of the protein.
-
Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their hydrophobicity. A high salt concentration in the mobile phase promotes binding to the hydrophobic stationary phase, and elution is achieved by decreasing the salt concentration.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique separates proteins based on their approximate molecular weight. The conjugated protein will migrate slower than the unconjugated protein, resulting in a visible band shift on the gel.
Conclusion
The confirmation of this compound conjugation is a critical step in the development of biotherapeutics. Mass spectrometry, particularly ESI-MS for intact mass analysis and LC-MS/MS for peptide mapping, offers the most comprehensive and detailed characterization of the conjugate. While MALDI-TOF MS provides a rapid assessment of the average molecular weight, and techniques like SEC, HIC, and SDS-PAGE serve as valuable orthogonal methods for purity and qualitative confirmation. The choice of analytical strategy will depend on the specific information required, from simple confirmation of conjugation to precise site identification and quantitative analysis. By employing the detailed protocols and comparative information provided in this guide, researchers can confidently and accurately characterize their this compound conjugated proteins.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enovatia.com [enovatia.com]
- 4. Streamlining Peptide Mapping LC-MS Approach for Studying Fusion Peptide-Conjugated Vaccine Immunogens - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Alternative Linkers for Benzyl-PEG3-NHS in Specialized Bioconjugation
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the efficacy, stability, and safety of bioconjugates. Benzyl-PEG3-NHS is a widely utilized reagent that combines a terminal N-hydroxysuccinimide (NHS) ester for amine reactivity, a short polyethylene glycol (PEG3) spacer for improved solubility and reduced immunogenicity, and a benzyl protecting group.[1] While effective in many applications, the specific demands of advanced bioconjugation strategies, such as in antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), have driven the development of a diverse array of alternative linkers with tailored properties.[2][3]
This guide provides an objective comparison of alternative linkers to Benzyl-PEG3-NHS, focusing on their performance in specific applications. We will delve into quantitative data from experimental studies, provide detailed protocols for key evaluation methods, and visualize the underlying principles of these advanced conjugation technologies.
The Landscape of Alternative Linkers
The limitations of standard NHS-ester chemistry, primarily its susceptibility to hydrolysis in aqueous environments, have spurred the development of alternative amine-reactive strategies and linkers targeting other functional groups.[3][] These alternatives can be broadly categorized based on their reactivity and their release mechanism.
Amine-Reactive Alternatives: While NHS esters are the most common, other functional groups can also target primary amines. Isocyanates, for example, react with amines to form stable urea linkages and also exhibit reactivity towards hydroxyl groups.
Thiol-Reactive Linkers: Maleimide-based linkers are a popular alternative that specifically target sulfhydryl groups on cysteine residues. This allows for more site-specific conjugation, as the number and location of cysteine residues can often be controlled more precisely than lysine residues.
Click Chemistry: Bioorthogonal "click" chemistry, such as the strain-promoted alkyne-azide cycloaddition (SPAAC), offers high efficiency and specificity, reacting with functional groups that are absent in biological systems, thus minimizing off-target reactions.
Cleavable vs. Non-Cleavable Linkers: A major distinction in linker technology is the choice between a stable, non-cleavable linker and a cleavable linker designed to release its payload under specific conditions. Non-cleavable linkers rely on the complete degradation of the antibody within the lysosome to release the drug. In contrast, cleavable linkers are designed to be broken down by specific triggers present in the target environment, such as enzymes or acidic pH.
Quantitative Comparison of Linker Performance
The selection of a linker is often a trade-off between stability in circulation and efficient payload release at the target site. The following tables summarize quantitative data from various studies to facilitate a direct comparison of different linker technologies.
| Linker Type | Reactive Group | Target Residue | Conjugation Efficiency (%) | Resulting Bond Stability (Half-life in Plasma) | Key Applications |
| Benzyl-PEG3-NHS | NHS Ester | Lysine, N-terminus | 70-90% | 4-5 hours (for NHS ester hydrolysis at pH 7.0) | General protein labeling, ADCs, PROTACs |
| Maleimide-PEG-X | Maleimide | Cysteine | >90% | Variable; thioether bond can undergo retro-Michael addition | Site-specific conjugation, ADCs |
| DBCO-PEG-X | Dibenzocyclooctyne | Azide | >95% | Highly stable triazole ring | Bioorthogonal labeling, in vivo imaging |
| Hydrazide-PEG-X | Hydrazide | Aldehydes/Ketones | 80-95% | Hydrazone bond is pH-sensitive (cleavable) | Glycoprotein labeling, pH-triggered release |
Table 1: Comparison of Conjugation Chemistries. This table compares the efficiency and stability of different reactive groups used in bioconjugation.
| Linker Class | Release Mechanism | Typical Half-life in Human Plasma | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) |
| Non-cleavable (e.g., SMCC) | Lysosomal degradation | > 200 hours | Generally higher IC50 than cleavable counterparts | Often better tolerated, leading to a wider therapeutic window |
| Enzymatically Cleavable (e.g., Val-Cit) | Cathepsin B cleavage | ~150 hours | Highly potent (pM to nM range) | Effective tumor regression, potential for bystander effect |
| pH-Sensitive (e.g., Hydrazone) | Acid hydrolysis in endosomes/lysosomes | 36 hours | Potent at acidic pH | Efficacious, but can show premature release in circulation |
| Photo-cleavable (e.g., o-nitrobenzyl) | Light-induced cleavage | Highly stable in the dark | Spatiotemporal control of drug release | Preclinical; promising for localized therapies |
Table 2: Performance Characteristics of Cleavable and Non-Cleavable Linkers in ADCs. This table provides a comparative overview of the key performance indicators for different linker classes used in antibody-drug conjugates.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of different linker technologies.
Protocol 1: NHS Ester-Mediated Amine Labeling
This protocol describes the general procedure for conjugating an NHS ester-containing molecule to a protein.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS ester-linker dissolved in an organic solvent (e.g., DMSO or DMF)
-
Desalting column
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Dissolve the NHS ester-linker in a minimal amount of DMSO or DMF to create a concentrated stock solution.
-
Add a 5-20 fold molar excess of the NHS ester-linker solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 1-2 hours at 4°C.
-
Remove unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Determine the degree of labeling using UV-Vis spectrophotometry or mass spectrometry.
Protocol 2: In Vitro Plasma Stability Assay
This protocol outlines a method for assessing the stability of a bioconjugate in plasma.
Materials:
-
Bioconjugate of interest
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
LC-MS system
Procedure:
-
Prepare a stock solution of the bioconjugate in PBS.
-
Add the bioconjugate to pre-warmed plasma to a final concentration of 100 µg/mL.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma sample.
-
Immediately quench any reaction by adding an equal volume of ice-cold acetonitrile to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins and collect the supernatant.
-
Analyze the supernatant by LC-MS to quantify the amount of intact bioconjugate and any released payload.
-
Calculate the half-life of the bioconjugate in plasma.
Protocol 3: In Vivo Antitumor Efficacy Study in a Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of an antibody-drug conjugate.
Materials:
-
Human cancer cell line expressing the target antigen
-
Immunocompromised mice (e.g., NOD-SCID)
-
ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle, isotype control ADC, and ADC at different doses).
-
Administer the treatments intravenously or intraperitoneally according to the desired schedule.
-
Measure tumor volume using calipers two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Plot the mean tumor volume over time for each treatment group to assess antitumor efficacy.
Visualizing Linker Strategies and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships and workflows in bioconjugation.
References
Impact on Antibody-Drug Conjugate (ADC) Performance
A Comparative Guide to Polyethylene Glycol (PEG) Linkers of Varying Lengths in Bioconjugation
The strategic selection of a linker is a critical determinant in the design of effective bioconjugates, influencing their therapeutic efficacy, stability, and pharmacokinetic profiles. Among the diverse linker technologies available, polyethylene glycol (PEG) linkers are extensively utilized due to their hydrophilicity, biocompatibility, and capacity to enhance the solubility and in vivo half-life of bioconjugates.[1][2] This guide presents a comparative analysis of different length PEG linkers, supported by experimental data, to inform the selection of the optimal linker for specific applications in protein-drug conjugates, antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).
The length of the PEG chain, ranging from short, discrete units (e.g., PEG4, PEG8) to longer polymer chains, significantly impacts the physicochemical and biological properties of the resulting bioconjugate.[1] Shorter PEG spacers may be advantageous for creating compact conjugates, whereas longer linkers can be essential for overcoming steric hindrance and improving solubility.[1]
In the context of ADCs, PEG linkers offer several advantages, including improved hydrophilicity, which can mitigate the aggregation propensity of ADCs with hydrophobic payloads, especially at higher drug-to-antibody ratios (DARs).[3] Furthermore, PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life.
Data Presentation
Table 1: Effect of PEG Linker Length on ADC Clearance
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference Molecule |
| No PEG | ~8.5 | 1.0 | Non-binding IgG-MMAE |
| PEG2 | ~7.0 | 0.82 | Non-binding IgG-MMAE |
| PEG4 | ~5.5 | 0.65 | Non-binding IgG-MMAE |
| PEG6 | ~4.0 | 0.47 | Non-binding IgG-MMAE |
| PEG8 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG12 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| PEG24 | ~2.5 | 0.29 | Non-binding IgG-MMAE |
| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8. |
Table 2: In Vivo Efficacy of ADCs with Different PEG Linker Lengths
| PEG Linker Length | Tumor Growth Inhibition (%) | Key Finding |
| Non-PEGylated | 11 | Baseline efficacy |
| PEG2 | 35-45 | Moderate improvement in efficacy |
| PEG4 | 35-45 | Similar efficacy to PEG2 |
| PEG8 | 75-85 | Significant improvement in efficacy |
| PEG12 | 75-85 | Maintained high efficacy |
| PEG24 | 75-85 | Maintained high efficacy |
| Data from a study in SCID mice bearing L540cy subcutaneous xenografts. |
Table 3: Qualitative Comparison of Different PEG Linker Lengths in ADCs
| Property | Short PEG Linkers (e.g., PEG2, PEG4) | Long PEG Linkers (e.g., PEG8, PEG12, PEG24) |
| Solubility | Moderate improvement | Significant improvement, especially for hydrophobic payloads |
| Stability | Generally higher stability | May have slightly lower stability in some cases |
| Pharmacokinetics | Moderate increase in half-life | Significant increase in half-life and plasma exposure |
| In Vitro Potency | Often higher | May be slightly reduced due to steric hindrance |
| In Vivo Efficacy | Moderate | Generally higher, especially for hydrophobic payloads |
| Tumor Penetration | Potentially better due to smaller size | May be slightly impeded by larger size |
Impact on PROTAC Performance
The linker in a PROTAC is not merely a spacer; it plays a crucial role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase. The length and flexibility of the PEG linker directly influence this ternary complex formation, which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.
Data Presentation
Table 4: Effect of PEG Linker Length on PROTAC Degradation Efficiency
| Target Protein | Linker Type & Length | DC50 (nM) | Dmax (%) | Key Finding |
| ERα | 12-atom chain | >1000 | <20 | Inefficient degradation |
| ERα | 16-atom chain | 1-10 | >80 | Optimal length for efficient degradation |
| BTK | 11-atom chain | ~25 | ~90 | Effective degradation |
| BTK | 14-atom chain | ~5 | >95 | Improved degradation with longer linker |
| TBK1 | <12 atoms | - | No degradation | Linker too short for ternary complex formation |
| TBK1 | 12-29 atoms | Submicromolar | >90 | Effective degradation within this range |
| Data synthesized from multiple studies on PROTACs. |
Table 5: Influence of PEG Linker Length on PROTAC Permeability
| PROTAC Series | PEG Linker Length | Permeability (Pe, 10⁻⁶ cm/s) | Key Finding |
| MZ Series | 1-unit PEG | 0.6 | Most permeable in the series |
| MZ Series | 3-unit PEG | 0.006 | 100-fold decrease in permeability |
| AT Series | 1-unit PEG | - | More permeable |
| AT Series | 2-unit PEG | - | Permeability reduced by half |
| Data from a study on VH032-based PROTACs. |
Mandatory Visualization
Caption: Workflow for the synthesis and evaluation of an Antibody-Drug Conjugate (ADC).
References
The Impact of Linkers on PROTAC Pharmacokinetics: A Comparative Guide to Benzyl-PEG3-MS
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are critically influenced by the chemical linker that connects the target-binding and E3 ligase-recruiting moieties. The linker is not merely a spacer but a key determinant of a PROTAC's efficacy, selectivity, and, crucially, its pharmacokinetic (PK) properties.[1]
This guide provides a comprehensive comparison of PROTACs containing the Benzyl-PEG3-MS linker against common alternatives, such as those with simple alkyl chains. By examining experimental data and outlining detailed protocols, we aim to provide an objective resource for the rational design and optimization of PROTACs with favorable drug-like properties.
Data Presentation: A Comparative Look at Linker Performance
The choice of linker can significantly impact a PROTAC's degradation efficiency (DC50 and Dmax) and its pharmacokinetic profile. While direct head-to-head quantitative PK data for PROTACs containing the precise this compound linker is limited in publicly available literature, we can infer its properties based on studies of PEG-containing linkers and compare them to PROTACs with alkyl linkers.
Table 1: Comparative in vitro Degradation Efficacy of PROTACs with Different Linkers
| Linker Type | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Reference |
| PEG-based | BRD4 | VHL | ~1 | >90 | Inferred from similar VHL-based BRD4 degraders |
| Alkyl Chain | BRD4 | CRBN | <1 | >90 | [2] |
| Rigid Piperazine | SMARCA2/4 | VHL | Sub-micromolar | >80 | [3] |
Table 2: Comparative Pharmacokinetic Parameters of PROTACs with Different Linkers (Illustrative)
| Linker Type | PROTAC Example | Animal Model | Half-life (t1/2) | Clearance (CL) | Bioavailability (F%) | Reference |
| PEG-based | General PEGylated PROTACs | Mouse/Rat | Generally Increased | Generally Decreased | Variable, can be improved | [4][5] |
| Alkyl Chain | Representative Alkyl-PROTAC | Mouse | Shorter | Higher | Often low | |
| Rigid Heterocycle | ARV-110 (piperidine-containing) | Preclinical models | Favorable for oral dosing | Optimized | Orally bioavailable |
Note: The data in Table 2 is illustrative and represents general trends observed for different linker classes. Specific values are highly dependent on the entire PROTAC structure and the biological system.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC performance. Below are methodologies for key experiments cited in the comparison.
Protocol 1: In Vitro Metabolic Stability Assay using LC-MS/MS
This protocol is designed to assess the susceptibility of a PROTAC to metabolism by liver enzymes.
1. Materials:
-
Test PROTAC (e.g., containing this compound or an alkyl linker)
-
Human liver microsomes (HLM) or hepatocytes
-
NADPH regenerating system (for microsomes)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile
-
Internal standard (a structurally similar, stable compound)
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of the test PROTAC and internal standard in a suitable organic solvent (e.g., DMSO).
-
Pre-warm the HLM or hepatocyte suspension in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the test PROTAC to the enzyme suspension. For microsomal assays, add the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent PROTAC.
3. Data Analysis:
-
Calculate the percentage of the parent PROTAC remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percentage of remaining PROTAC against time.
-
Determine the in vitro half-life (t1/2) from the slope of the linear regression.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical procedure for evaluating the pharmacokinetic profile of a PROTAC following systemic administration.
1. Animals:
-
Male or female mice (e.g., C57BL/6), 8-10 weeks old.
2. PROTAC Formulation:
-
Formulate the PROTAC in a suitable vehicle for the intended route of administration (e.g., intravenous or oral). A common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline.
3. Study Design:
-
Divide the mice into groups for each route of administration and dose level.
-
Administer the PROTAC to the mice via the chosen route (e.g., a single intravenous bolus or oral gavage).
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
4. Sample Analysis:
-
Extract the PROTAC from the plasma samples using protein precipitation or liquid-liquid extraction.
-
Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
5. Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as:
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Area under the concentration-time curve (AUC)
-
Oral bioavailability (F%) - by comparing AUC from oral and IV administration.
-
Mandatory Visualizations
Signaling Pathway of BRD4 Degradation by a PROTAC
The following diagram illustrates the mechanism of action for a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a key regulator of gene expression implicated in cancer.
Caption: Mechanism of PROTAC-mediated BRD4 degradation.
Experimental Workflow for In Vivo Pharmacokinetic Study
This diagram outlines the key steps involved in conducting an in vivo pharmacokinetic study of a PROTAC in a mouse model.
Caption: Workflow for a typical in vivo PROTAC PK study.
Logical Relationship of Linker Properties and Pharmacokinetics
This diagram illustrates the relationship between key linker properties and their impact on the overall pharmacokinetic profile of a PROTAC.
Caption: Influence of linker properties on PROTAC PK.
Conclusion
The linker is a critical component in PROTAC design, with a profound impact on the molecule's pharmacokinetic properties. The this compound linker, representative of hydrophilic and flexible PEG-based linkers, is generally expected to improve solubility and potentially increase in vivo half-life compared to more hydrophobic alkyl linkers. However, PEG linkers can also be susceptible to oxidative metabolism. In contrast, more rigid linkers, such as those incorporating cyclic structures, may offer improved metabolic stability and cell permeability, leading to favorable oral bioavailability.
The optimal linker choice is a delicate balance between achieving potent protein degradation and desirable drug-like properties. The experimental protocols and comparative data presented in this guide provide a framework for researchers to systematically evaluate and select linkers, such as this compound, to advance the development of effective and safe PROTAC therapeutics. Ultimately, the ideal linker is highly dependent on the specific target and E3 ligase combination, necessitating empirical testing and iterative optimization.
References
The Strategic Role of Benzyl-PEG3-MS in PROTAC Design: A Comparative Analysis
For researchers, scientists, and drug development professionals, the thoughtful design of linkers for Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their success. Among the diverse array of available linker structures, the Benzyl-PEG3-MS moiety presents a unique combination of properties, offering both flexibility and a degree of conformational constraint. This guide provides a comparative analysis of PROTACs utilizing benzyl-containing linkers, with a focus on contrasting them with more common flexible and rigid linker types, supported by experimental data and detailed methodologies.
PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. They are composed of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker is not merely a passive spacer; its length, flexibility, and chemical composition are paramount in dictating the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.
The Benzyl-PEG3 Moiety: A Hybrid Approach
The this compound linker incorporates a short, hydrophilic tri-polyethylene glycol (PEG3) chain, which enhances solubility and provides flexibility, attached to a benzyl group. This benzyl component introduces a degree of rigidity compared to a simple alkyl or PEG chain. This semi-rigid structure can be advantageous in pre-organizing the PROTAC into a conformation favorable for the formation of a stable and productive ternary complex between the POI and the E3 ligase.
Case Study: ACBI1 - A PROTAC with a Benzyl-Containing Linker for SMARCA2/4 Degradation
A prominent example of a successful PROTAC incorporating a benzyl-containing linker is ACBI1. This molecule was designed to degrade the BAF chromatin remodeling ATPase subunits SMARCA2 and SMARCA4, as well as the PBRM1 protein. The linker in ACBI1 features a para-disubstituted aryl unit, which includes a benzyl moiety, designed to provide conformational restriction and mimic the conformation of a PEG linker.[1]
ACBI1 potently and cooperatively degrades its targets, demonstrating the utility of this linker design. In MV-4-11 leukemia cells, ACBI1 induced the degradation of SMARCA2, SMARCA4, and PBRM1 with DC50 values of 6 nM, 11 nM, and 32 nM, respectively.[2] A key element in its design was the use of structural biology to inform the linker's composition, ensuring it could effectively bridge the SMARCA2 bromodomain and the von Hippel-Lindau (VHL) E3 ligase.[1] For comparative analysis, a stereoisomer of the VHL ligand, cis-ACBI1, serves as a negative control as it is incapable of binding to VHL and thus does not induce protein degradation.
Comparison with Alternative Linker Strategies
The performance of PROTACs is highly dependent on the specific combination of the target protein, E3 ligase, and the connecting linker. Below is a comparison of different linker types used in the development of SMARCA2 degraders.
| PROTAC | Linker Type | E3 Ligase Ligand | Target Protein(s) | Cell Line | DC50 (nM) | Dmax (%) |
| ACBI1 | Rigid (para-disubstituted aryl) | VHL | SMARCA2 | MV-4-11 | 6 | >95 |
| SMARCA4 | MV-4-11 | 11 | >95 | |||
| PBRM1 | MV-4-11 | 32 | >95 | |||
| YDR1 | Rigid (heterocyclic) | Cereblon | SMARCA2 | H322 | 6.4 | 99.2 |
| YD54 | Rigid (heterocyclic) | Cereblon | SMARCA2 | H322 | 1.0 | 99.3 |
| Compound 2 | Flexible (Alkyl/Ether) | FBXO22 | SMARCA2 | - | 13 | 38 |
| Compound 3 | Flexible (Alkyl/Ether) | FBXO22 | SMARCA2 | - | 18 | 38 |
| G-6599 | Rigid (Alkyne + Amine) | FBXO22 | SMARCA2 | - | 0.018 | ≥95 |
| SMARCA4 | - | 0.056 | ≥95 |
Table 1: Comparison of degradation performance of SMARCA2-targeting PROTACs with different linker architectures.[2][3]
As illustrated in the table, both rigid and flexible linkers can yield potent degraders. The success of ACBI1 highlights the potential of incorporating benzyl groups to create conformationally restricted linkers that can lead to high degradation efficiency. In contrast, the flexible linkers in compounds 2 and 3 resulted in more moderate degradation. However, the highly potent degrader G-6599 demonstrates that rigid linkers incorporating alkynes can also achieve exceptional potency. The choice of E3 ligase also plays a crucial role, as evidenced by the different ligases recruited by these PROTACs.
Experimental Protocols
To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Western Blotting for Protein Degradation Assessment
This is the standard method for quantifying the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples and then load them onto an SDS-PAGE gel for electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the DC50 and Dmax values from the dose-response curves.
Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
ITC is a powerful technique to measure the thermodynamics of binding and determine the cooperativity of ternary complex formation.
-
Sample Preparation: Prepare purified target protein, E3 ligase complex, and the PROTAC in a matched dialysis buffer.
-
Binary Binding Affinity Determination:
-
PROTAC to E3 Ligase (KD1): Titrate the PROTAC into the E3 ligase solution in the ITC cell.
-
PROTAC to Target Protein (KD2): Titrate the PROTAC into the target protein solution in the ITC cell.
-
-
Ternary Binding Affinity Determination (KD,ternary): Titrate the PROTAC into a solution containing a pre-saturated complex of the E3 ligase and the target protein.
-
Data Analysis: Analyze the titration data using a suitable binding model to determine the dissociation constants (KD). The cooperativity factor (α) is calculated as α = KD1 / KD,ternary. An α value greater than 1 indicates positive cooperativity.
Visualizing PROTAC Mechanisms and Workflows
To further clarify the concepts and procedures discussed, the following diagrams are provided.
References
A Comparative Guide to the Biological Evaluation of Benzyl-PEG3-MS-Linked Degraders
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Proteolysis Targeting Chimeras (PROTACs) utilizing a Benzyl-PEG3-MS linker versus other common linker types. This document synthesizes experimental data on degrader performance, provides detailed methodologies for key evaluative assays, and visually breaks down complex processes to aid in the rational design of next-generation targeted protein degraders.
The Critical Role of the Linker in PROTAC Efficacy
PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of a specific protein of interest.[1][2][3] A PROTAC is composed of three key components: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is not merely a spacer; its composition, length, and rigidity are critical determinants of the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[4][5] An optimal linker facilitates the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.
Comparing Linker Performance: this compound in Context
The this compound linker is a type of flexible linker that incorporates a three-unit polyethylene glycol (PEG) chain. PEG linkers are frequently used in PROTAC design, with approximately 54% of reported PROTACs featuring them. Their popularity stems from their hydrophilic nature, which can enhance the solubility and cell permeability of the overall molecule. In contrast, alkyl chains, another common type of flexible linker, are more hydrophobic, which can negatively impact solubility.
The performance of a PROTAC is primarily assessed by two key parameters:
-
DC50 : The concentration of the PROTAC that induces 50% degradation of the target protein. A lower DC50 value signifies higher potency.
-
Dmax : The maximum percentage of protein degradation that can be achieved. A higher Dmax indicates greater efficacy.
The optimal linker is highly dependent on the specific target protein and the E3 ligase being recruited, and often requires empirical optimization. Below are comparative data from studies on different protein targets, illustrating the impact of linker choice on degradation performance.
Table 1: Comparison of Linker Types on Bruton's Tyrosine Kinase (BTK) Degradation
Bruton's Tyrosine Kinase (BTK) is a crucial mediator in B-cell receptor signaling and a validated target in various B-cell malignancies. The following table summarizes the performance of different BTK PROTACs, highlighting the impact of the linker and E3 ligase ligand.
| Compound/PROTAC | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| P13I | Pomalidomide (CRBN) | PEG-based | 8 | >95 | MOLM-14 | |
| MT-802 | Pomalidomide (CRBN) | PEG-based | 0.8 | >98 | MOLM-14 | |
| PROTAC 3 | IAP-based | Alkyl-based | No Degradation | N/A | THP1 | |
| RC-1 | Pomalidomide (CRBN) | PEG-based | 8-40 | Potent Degradation | MOLM-14 |
This table illustrates that for BTK, PEG-based linkers in conjunction with a CRBN E3 ligase ligand have demonstrated high potency and efficacy.
Table 2: Impact of Linker Length and Composition on BET Bromodomain Degradation
The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, and BRD4) are epigenetic readers that are attractive targets in oncology. The PROTAC MZ1 is a well-studied BET degrader that has revealed the importance of linker composition.
| Compound | E3 Ligase Ligand | Linker Composition | BRD4 DC50 (nM) | Selectivity | Reference |
| MZ1 | VHL | PEG | ~13 | Selective for BRD4 over BRD2/3 | |
| ARV-825 | Pomalidomide (CRBN) | PEG/Alkyl | <1 | Degrades BRD2, BRD3, and BRD4 | |
| dBET1 | Pomalidomide (CRBN) | PEG/Alkyl | 4.3 | Degrades BRD2, BRD3, and BRD4 |
This table highlights how both the E3 ligase ligand and the linker contribute to the selectivity and potency of BET degraders. While MZ1, with its PEG linker and VHL ligand, shows selectivity for BRD4, other PROTACs with different linkers and a CRBN ligand are pan-BET degraders.
Key Experimental Protocols for Biological Evaluation
A thorough biological evaluation of a this compound-linked degrader, or any PROTAC, involves a series of key experiments to determine its potency, mechanism of action, and cellular effects.
Western Blot for Protein Degradation (DC50 and Dmax Determination)
This is the most common method to quantify the degradation of the target protein.
-
Cell Culture and Treatment : Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (typically from low nanomolar to high micromolar) for a specified period (e.g., 18-24 hours). A vehicle control (e.g., DMSO) must be included.
-
Cell Lysis : After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.
-
Protein Quantification : Determine the total protein concentration of each lysate using a protein assay kit (e.g., BCA assay) to ensure equal loading of protein for each sample.
-
SDS-PAGE and Western Blotting :
-
Normalize the protein samples to the same concentration and add Laemmli buffer.
-
Denature the samples by boiling at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis : Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment and Lysis : Treat cells with the PROTAC, a vehicle control, and the PROTAC in combination with a proteasome inhibitor (e.g., MG132). The proteasome inhibitor will lead to the accumulation of ubiquitinated proteins. Lyse the cells in a buffer containing the proteasome inhibitor.
-
Immunoprecipitation (IP) :
-
Incubate the cell lysates with an antibody that specifically recognizes the target protein.
-
Add protein A/G magnetic beads or agarose beads to pull down the antibody-protein complex.
-
Wash the beads to remove non-specific binding proteins.
-
Elute the protein from the beads.
-
-
Western Blot Analysis : Perform a Western blot on the immunoprecipitated samples using a primary antibody that recognizes ubiquitin. A smear or ladder of high-molecular-weight bands in the PROTAC-treated sample (especially with proteasome inhibition) indicates that the target protein has been ubiquitinated.
Cell Viability Assay
This assay assesses the downstream effect of target protein degradation on cell health and proliferation.
-
Cell Plating and Treatment : Seed cells in a 96-well plate and treat with a dose-response of the PROTAC for a desired time period (e.g., 72 hours).
-
Assay Procedure (Example using a colorimetric assay like MTT or WST-1) :
-
Add the assay reagent (e.g., MTT) to each well and incubate for 1-4 hours.
-
If using MTT, add a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis : The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plotting viability against PROTAC concentration allows for the determination of the half-maximal inhibitory concentration (IC50).
Visualizing the Process: Diagrams of Pathways and Workflows
To further clarify the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Conclusion
The this compound linker represents a valuable tool in the PROTAC designer's toolkit, offering favorable properties such as increased hydrophilicity. However, the biological evaluation of any PROTAC, regardless of its linker, must be approached empirically. The data clearly indicate that linker length, composition, and the choice of E3 ligase ligand all play a synergistic role in determining the ultimate degradation potency and selectivity. While flexible PEG linkers are a common starting point, the development of highly optimized and selective degraders may necessitate the exploration of more rigid or diverse linker structures. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation and comparison of new degraders, enabling researchers to make data-driven decisions in the pursuit of novel therapeutics.
References
A Comparative Guide to Confirming Target Engagement of BRD4-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, PROTACs (Proteolysis Targeting Chimeras) have emerged as a powerful modality. This guide provides an objective comparison of three prominent PROTACs targeting the epigenetic reader protein BRD4: MZ1, ARV-771, and dBET6. We will delve into their mechanisms of action, comparative performance based on experimental data, and the detailed methodologies used to validate their target engagement and degradation efficacy.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal system. They consist of three key components: a "warhead" that binds to the protein of interest (in this case, BRD4), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target, marking it for degradation by the 26S proteasome.[1][2]
While all three PROTACs discussed here target BRD4, they differ in the E3 ligase they recruit:
-
MZ1 and ARV-771: These PROTACs utilize a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4]
-
dBET6: This PROTAC employs a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[5]
The choice of E3 ligase can influence the degradation efficiency, selectivity, and potential for off-target effects of the PROTAC.
Quantitative Performance Comparison
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. This is quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of target protein degradation achievable.
The following table summarizes the reported degradation efficiencies of MZ1, ARV-771, and dBET6 for BRD4 in various cancer cell lines.
| PROTAC | E3 Ligase | Cell Line | DC50 | Dmax | Citation(s) |
| MZ1 | VHL | HeLa | ~100 nM | >90% | |
| 22Rv1 | Not Reported | Not Reported | |||
| HCT116 | Not Reported | Not Reported | |||
| ARV-771 | VHL | 22Rv1 | <5 nM | Not Reported | |
| VCaP | <5 nM | Not Reported | |||
| LNCaP95 | <5 nM | Not Reported | |||
| dBET6 | CRBN | MV4;11 | ~1 nM | Near-complete | |
| MOLT4 | Not Reported | Significant | |||
| T-ALL lines | 100 nM | Significant |
Note: Direct comparison of DC50 and Dmax values across different studies should be done with caution due to variations in experimental conditions, such as cell lines, treatment times, and detection methods.
Experimental Protocols for Confirming Target Engagement
Accurate and reproducible assessment of PROTAC-mediated protein degradation is crucial. Western blotting is a widely used and accessible method for this purpose. More advanced techniques like NanoBRET/HiBiT assays and Cellular Thermal Shift Assays (CETSA) can provide more detailed insights into target engagement in a cellular context.
Western Blotting for Protein Degradation
This method allows for the semi-quantitative determination of the target protein levels following PROTAC treatment.
a. Cell Culture and Treatment:
-
Seed the cells of interest in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (typically 4-24 hours).
b. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentrations and denature the samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for BRD4 and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
d. Data Analysis:
-
Quantify the band intensities for BRD4 and the loading control.
-
Normalize the BRD4 signal to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
NanoBRET/HiBiT Assays for Target Engagement and Degradation
These bioluminescence-based assays allow for the real-time, quantitative measurement of protein levels and interactions within living cells.
-
NanoBRET Target Engagement Assay: This assay measures the binding of a PROTAC to its target protein in live cells. It involves expressing the target protein as a NanoLuc fusion and using a fluorescent tracer that competes with the PROTAC for binding. A decrease in the BRET signal indicates target engagement.
-
HiBiT Assay for Protein Degradation: This assay involves tagging the endogenous target protein with a small HiBiT peptide using CRISPR/Cas9. The addition of a larger LgBiT subunit results in a luminescent signal that is proportional to the amount of the tagged protein. A decrease in luminescence upon PROTAC treatment directly quantifies protein degradation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular environment without the need for protein or compound modifications. It is based on the principle that the binding of a ligand can alter the thermal stability of a protein.
-
Treat intact cells with the PROTAC or vehicle control.
-
Heat the cells to a specific temperature.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble target protein remaining by Western blotting or mass spectrometry. An increase in the amount of soluble protein in the PROTAC-treated sample compared to the control indicates target engagement.
Visualizing the Process: From Signaling to Degradation
To better understand the context and mechanism of BRD4-targeting PROTACs, the following diagrams illustrate the key pathways and workflows.
References
Safety Operating Guide
Navigating the Disposal of Benzyl-PEG3-MS: A Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information on the proper disposal procedures for Benzyl-PEG3-MS (CAS No. 702701-70-0)[1], ensuring that laboratory practices remain safe and compliant.
Immediate Safety and Handling Protocols
Before beginning any disposal process, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat[2][3]. All handling of this compound should be conducted in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.
In the event of a spill:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: Use an inert absorbent material, such as sand or diatomaceous earth, to soak up the spill.
-
Collection: Carefully collect the absorbed material and place it into a clearly labeled, sealed container designated for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials should also be disposed of as hazardous waste[3].
Quantitative Data Summary
| Property | Information |
| Chemical Name | This compound |
| CAS Number | 702701-70-0 |
| Molecular Formula | C14H22O6S |
| Molecular Weight | 318.39 g/mol |
| Primary Hazards | Harmful if swallowed. May cause skin and eye irritation. May cause an allergic skin reaction. |
| Primary Disposal Route | Dispose of contents and container to an approved waste disposal plant. Do not dispose of down the drain or into the environment. |
| Incompatible Materials | Strong oxidizing agents. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in maintaining a safe laboratory environment. The following procedure outlines the necessary steps for compliant disposal.
1. Waste Collection and Segregation:
-
Pure this compound: Unused or waste this compound should be collected in its original container or a clearly labeled, chemically compatible, and sealable waste container.
-
Contaminated Materials: Any items that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, are to be considered contaminated. These materials must be collected in a designated and sealed hazardous waste container.
-
Solutions: If the this compound is in a solvent, the entire solution should be treated as hazardous waste and collected in a labeled, sealed container. Some guidelines suggest using a designated "organic solvent carboy".
2. Waste Storage:
-
Store all waste containers in a cool, dry, and well-ventilated area.
-
Ensure that containers are tightly sealed to prevent leaks or evaporation.
-
Store waste away from incompatible materials, particularly strong oxidizing agents.
3. Final Disposal:
-
All waste containing this compound, including contaminated materials, must be disposed of as hazardous chemical waste.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for collection and disposal.
-
Never pour this compound down the drain or dispose of it with regular laboratory trash.
Experimental Protocols
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling Benzyl-PEG3-MS
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and efficient laboratory environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans for Benzyl-PEG3-MS.
Compound Overview:
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound, primarily due to the reactive nature of the mesylate group. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes of the chemical, which may be corrosive or irritating to the eyes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact. Mesylates can be skin irritants and potentially absorbed through the skin. |
| Skin and Body Protection | A flame-resistant lab coat, long-sleeved clothing, and closed-toe shoes. | Provides a barrier against accidental spills and splashes. |
| Respiratory Protection | Work in a certified chemical fume hood. | Minimizes the inhalation of any potential vapors or aerosols, which could be harmful. |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is essential for the safe handling of this compound.
Preparation:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
Fume Hood: Ensure that a certified chemical fume hood is available and functioning correctly. All handling of this compound should be performed within the fume hood.
-
PPE Inspection: Inspect all PPE for any signs of damage before use.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
Handling and Experimental Protocol:
-
Weighing and Transfer:
-
Carefully weigh the required amount of this compound in a tared container inside the fume hood.
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust.
-
If a solution is being prepared, add the solvent to the solid slowly and stir to dissolve.
-
-
Reaction Setup:
-
Set up the reaction apparatus securely within the fume hood.
-
If the reaction is to be heated, use a well-controlled heating mantle and monitor the temperature closely.
-
-
Post-Reaction:
-
Upon completion of the reaction, allow the mixture to cool to room temperature before work-up.
-
Quench any unreacted this compound with a suitable nucleophile if necessary, following established laboratory procedures for the destruction of reactive reagents.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled, sealed hazardous waste container. | Collect any unused this compound and contaminated disposable materials (e.g., weighing paper, gloves, paper towels). |
| Liquid Waste | Labeled, sealed hazardous waste container for organic waste. | Collect all reaction mixtures and solvent washes containing this compound. |
| Sharps Waste | Designated sharps container. | Dispose of any needles or other sharp objects that have come into contact with the chemical. |
Decontamination:
-
All glassware and equipment that have come into contact with this compound should be decontaminated. A common procedure is to rinse with a suitable solvent (e.g., acetone) to remove the bulk of the material, followed by washing with soap and water. The initial solvent rinse should be collected as hazardous waste.
-
Wipe down the work surface in the fume hood with an appropriate cleaning agent after the experiment is complete.
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
